molecular formula C10H12BrN B1319400 3-bromo-N-cyclopropyl-2-methylaniline CAS No. 245765-58-6

3-bromo-N-cyclopropyl-2-methylaniline

Cat. No.: B1319400
CAS No.: 245765-58-6
M. Wt: 226.11 g/mol
InChI Key: QYHKJMQBGVFZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-cyclopropyl-2-methylaniline (CAS 245765-58-6) is a high-purity aromatic amine building block with significant utility in medicinal and agrochemical research. Its molecular formula is C₁₀H₁₂BrN, and it has a molecular weight of 226.11 g/mol . The compound is characterized by a bromo-substituted aniline core further functionalized with a cyclopropyl group on the nitrogen and an ortho-methyl substituent. This specific structure, particularly the bromine atom and the cyclopropylamine moiety, makes it a versatile intermediate for selective functionalization in complex molecule construction, primarily through metal-catalyzed cross-coupling reactions . A primary application of 3-bromo-N-cyclopropyl-2-methylaniline is in the synthesis of Active Pharmaceutical Ingredients (APIs) for Central Nervous System (CNS) therapeutics. Its structure is valuable for building complex molecular frameworks found in candidates for antidepressants and antipsychotics . Furthermore, the compound is employed in Structure-Activity Relationship (SAR) studies, where researchers systematically modify lead compounds to optimize their potency, selectivity, and other pharmacological properties . Beyond pharmaceuticals, this aniline derivative is also used in agrochemical research for the design and development of novel pesticides, leveraging its stability and reactivity . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-bromo-N-cyclopropyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHKJMQBGVFZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270783
Record name 3-Bromo-N-cyclopropyl-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245765-58-6
Record name 3-Bromo-N-cyclopropyl-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245765-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-cyclopropyl-2-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-bromo-N-cyclopropyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-bromo-N-cyclopropyl-2-methylaniline

Abstract

This technical guide provides a comprehensive overview of the , a substituted aniline derivative of interest in medicinal chemistry and materials science. The document details a robust and efficient synthetic strategy, beginning with readily available starting materials and culminating in the target molecule. The primary focus is on a modern, palladium-catalyzed cross-coupling approach—the Buchwald-Hartwig amination—for the key N-cyclopropylation step. We delve into the mechanistic underpinnings of this transformation, providing field-proven insights into experimental design and execution. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, safety considerations, and a discussion of alternative synthetic methodologies.

Introduction and Strategic Overview

3-bromo-N-cyclopropyl-2-methylaniline is a chemical intermediate whose structural motifs—a substituted aniline and a cyclopropylamine moiety—are prevalent in a wide range of biologically active compounds. The cyclopropyl group, in particular, is a valuable "bioisostere" for larger, more flexible alkyl groups, often conferring improved metabolic stability, potency, and membrane permeability to drug candidates.[1] The synthesis of this target molecule is not trivial, requiring a strategic approach to first construct the substituted aromatic core and then introduce the sterically demanding cyclopropyl group onto the nitrogen atom.

This guide focuses on a two-stage synthetic sequence:

  • Formation of the Key Intermediate: The synthesis of 3-bromo-2-methylaniline from a commercially available precursor.

  • Carbon-Nitrogen (C-N) Bond Formation: The N-cyclopropylation of 3-bromo-2-methylaniline to yield the final product.

While several methods exist for C-N bond formation, the Buchwald-Hartwig amination stands out for its high efficiency, broad substrate scope, and functional group tolerance, making it the centerpiece of our recommended protocol.[2]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnections. The most strategic disconnection is at the aryl C-N bond, leading back to the key intermediate 3-bromo-2-methylaniline and a cyclopropylamine source. A further disconnection of the intermediate reveals that it can be synthesized from a simpler, commercially available toluidine derivative.

G Target 3-bromo-N-cyclopropyl-2-methylaniline Intermediate 3-bromo-2-methylaniline Target->Intermediate C-N Disconnection (Buchwald-Hartwig) Precursor2 Cyclopropylamine Target->Precursor2 C-N Disconnection (Buchwald-Hartwig) Precursor1 2-methylaniline (o-toluidine) Intermediate->Precursor1 Bromination

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Precursor: 3-bromo-2-methylaniline

The synthesis of the key intermediate, 3-bromo-2-methylaniline, can be efficiently achieved from 2-methylaniline (o-toluidine). Direct bromination of anilines can sometimes lead to multiple products (ortho- and para- substitution) and over-bromination.[3] A more controlled and higher-yielding approach involves a three-step sequence: protection of the amine, regioselective bromination, and deprotection.[4]

Workflow for 3-bromo-2-methylaniline Synthesis

G cluster_0 Stage 1: Precursor Synthesis A 2-Methylaniline B N-(2-methylphenyl)acetamide (Protected Intermediate) A->B Acetylation (Acetic Anhydride) C N-(3-bromo-2-methylphenyl)acetamide B->C Bromination (NBS) D 3-bromo-2-methylaniline (Key Intermediate) C->D Hydrolysis (Acidic)

Caption: Three-step workflow for the synthesis of the key intermediate.

  • Amine Protection: The amino group of 2-methylaniline is acetylated using acetic anhydride. This forms an amide, which is less activating than the free amine, preventing over-bromination and directing the bromination to the desired position.

  • Regioselective Bromination: The acetylated intermediate is then brominated. The bulky acetyl group and the methyl group work in concert to direct the incoming electrophile (bromine) primarily to the meta-position relative to the amine. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this purpose.[4]

  • Deprotection (Hydrolysis): The acetyl group is removed by acid-catalyzed hydrolysis to reveal the free amine, yielding the desired 3-bromo-2-methylaniline intermediate in high purity.[5]

The Core Transformation: N-Cyclopropylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[2] It has become a cornerstone of modern organic synthesis due to its reliability and broad applicability.[6]

Causality Behind Experimental Choices
  • Catalyst System: The reaction requires a palladium(0) source and a phosphine ligand.

    • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is often used as a stable precatalyst that is reduced in situ to the active Pd(0) species.

    • Ligand: The choice of ligand is critical. For coupling with a relatively small amine like cyclopropylamine, sterically hindered, electron-rich phosphine ligands are required. These ligands promote the crucial reductive elimination step and prevent catalyst decomposition. Ligands like BrettPhos have proven highly effective for this type of transformation.[7][8]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Potassium tert-butoxide (t-BuOK) is a common and effective choice.[7]

  • Solvent: An inert, anhydrous, aprotic solvent such as toluene or dioxane is used to ensure the stability of the catalyst and reagents.

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism proceeds through a well-established catalytic cycle involving the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar)(PdII)(X)L₂ pd0->oa_complex + Ar-Br Oxidative Addition center amine_complex Amine Complex [(Ar)(PdII)(NHR₂)L₂]⁺X⁻ oa_complex->amine_complex + Cyclopropylamine Ligand Exchange amide_complex Amido Complex (Ar)(PdII)(NR₂)L₂ amine_complex->amide_complex + Base Deprotonation amide_complex->pd0 Reductive Elimination + Ar-N(H)Cyclopropyl

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are hazardous and should be handled with care.

Protocol 1: Synthesis of 3-bromo-2-methylaniline

This protocol is adapted from established procedures for the reduction of nitroarenes.[5]

  • Step A: Reduction of 1-bromo-2-methyl-3-nitrobenzene

    • To a round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2-methyl-3-nitrobenzene (1.0 eq), ethanol (approx. 10 mL per gram of starting material), and a saturated aqueous solution of ammonium chloride (NH₄Cl) (approx. 2.5 mL per gram of starting material).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add iron powder (Fe, approx. 5.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-bromo-2-methylaniline.

    • The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3-bromo-N-cyclopropyl-2-methylaniline

This protocol is based on a general and highly efficient Buchwald-Hartwig amination procedure.[7]

Reagent/ComponentMolar Eq.Purpose
3-bromo-2-methylaniline1.0Aryl halide substrate
Cyclopropylamine1.2Amine coupling partner
Pd(OAc)₂0.01 (1 mol%)Palladium precatalyst
BrettPhos0.03 (3 mol%)Phosphine ligand
Potassium tert-butoxide (t-BuOK)1.5Base
Toluene-Anhydrous solvent
  • Step B: Buchwald-Hartwig N-Cyclopropylation

    • To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 eq) and BrettPhos (0.03 eq).

    • Evacuate and backfill the vessel with the inert gas three times.

    • Add 3-bromo-2-methylaniline (1.0 eq), potassium tert-butoxide (1.5 eq), and a magnetic stir bar.

    • Add anhydrous toluene, followed by cyclopropylamine (1.2 eq) via syringe.

    • Seal the vessel tightly and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-bromo-N-cyclopropyl-2-methylaniline.[9]

Alternative Synthetic Strategies

While the Buchwald-Hartwig amination is a premier method, other strategies can be employed, particularly when palladium-based methods are not desirable.

  • Copper-Catalyzed N-Cyclopropylation (Chan-Lam Coupling): This method utilizes a copper catalyst, such as copper(II) acetate, in the presence of a ligand (e.g., 2,2'-bipyridine) and a base. The cyclopropyl source is typically cyclopropylboronic acid.[10] This reaction is often performed under an air atmosphere, which can be operationally simpler than the strictly anaerobic conditions required for many palladium-catalyzed reactions.[11]

Conclusion

The is reliably achieved through a two-stage process. The preparation of the 3-bromo-2-methylaniline intermediate via a protection-bromination-deprotection sequence or a direct reduction provides the necessary aromatic core. The subsequent N-cyclopropylation is most effectively accomplished using the Buchwald-Hartwig amination. The judicious choice of a palladium catalyst, a sterically demanding phosphine ligand like BrettPhos, and a strong base ensures a high-yielding and clean conversion to the final product. This guide provides a robust and well-substantiated framework for the laboratory-scale synthesis of this valuable chemical building block.

References

  • Zhu, J., et al. (2010). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Chemical Communications, 46(19), 3393-3395. Available at: [Link][10][11]

  • McKay, G., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5766-5775. Available at: [Link][7]

  • Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46, 3393-3395. Available at: [Link][10]

  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Available at: [4]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link][2]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Available at: [Link][1]

  • Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link][8]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. Available at: [Link][6]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-bromo-N-cyclopropyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of atoms within a molecule dictates its function, reactivity, and potential therapeutic applications. This guide provides a comprehensive exploration of 3-bromo-N-cyclopropyl-2-methylaniline, a compound of interest in medicinal chemistry and synthetic organic chemistry. As a senior application scientist, my objective is to present not just a collection of data, but a cohesive narrative that elucidates the "why" behind the "how." We will delve into its synthesis, structural characterization, and the underlying principles that govern its chemical behavior. This document is structured to empower researchers with the foundational knowledge and practical insights necessary to confidently work with and innovate upon this molecular scaffold.

Introduction to the 3-bromo-N-cyclopropyl-2-methylaniline Scaffold

3-bromo-N-cyclopropyl-2-methylaniline belongs to the class of N-cyclopropylanilines, a structural motif increasingly recognized for its significance in drug discovery. The cyclopropyl group, a small, strained ring, is not merely a passive substituent. Its unique electronic and conformational properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The presence of a bromine atom and a methyl group on the aniline ring further modulates its physicochemical properties, offering multiple points for synthetic diversification.

The strategic placement of the bromo, cyclopropyl, and methyl groups creates a distinct electronic and steric environment. The ortho-methyl group, for instance, can induce a twist in the N-cyclopropyl moiety relative to the phenyl ring, impacting n-π conjugation and the molecule's overall three-dimensional shape. Understanding these subtleties is paramount for designing novel compounds with tailored pharmacological profiles.

Synthesis of 3-bromo-N-cyclopropyl-2-methylaniline: A Plausible Pathway

The proposed synthesis commences with the commercially available starting material, 3-bromo-2-methylaniline.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Appearance
3-bromo-2-methylanilineC₇H₈BrN186.0555289-36-6Colorless to Brown clear liquid
Proposed Reaction Scheme: Buchwald-Hartwig Amination

The core of the proposed synthesis is the palladium-catalyzed coupling of 3-bromo-2-methylaniline with cyclopropylamine. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

Caption: Proposed Buchwald-Hartwig amination for the synthesis of 3-bromo-N-cyclopropyl-2-methylaniline.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned projection based on analogous transformations. Researchers should perform small-scale trials to optimize conditions.

Materials:

  • 3-bromo-2-methylaniline (1.0 equiv)

  • Cyclopropylamine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen). The rigorous exclusion of oxygen and moisture is paramount to prevent catalyst degradation and ensure reproducibility.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by 3-bromo-2-methylaniline and cyclopropylamine via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromo-N-cyclopropyl-2-methylaniline as the final product.

Structural Elucidation and Characterization

The confirmation of the molecular structure of 3-bromo-N-cyclopropyl-2-methylaniline relies on a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not publicly available, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

Predicted Spectroscopic Data
Technique Predicted Key Features
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm).Cyclopropyl Protons: A multiplet for the CH group and two multiplets for the CH₂ groups of the cyclopropyl ring (approx. 0.4-2.5 ppm).Methyl Protons: A singlet for the methyl group (approx. 2.2-2.5 ppm).NH Proton: A broad singlet which may be exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm), including the carbon bearing the bromine atom.Cyclopropyl Carbons: Signals for the CH and CH₂ groups of the cyclopropyl ring (approx. 5-35 ppm).Methyl Carbon: A signal for the methyl group (approx. 15-20 ppm).
Mass Spec (EI) Molecular Ion (M⁺): A pair of peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z values consistent with the molecular weight.
IR Spectroscopy N-H Stretch: A sharp to medium absorption band around 3400 cm⁻¹.C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.C=C Stretch: Aromatic ring stretches in the 1600-1450 cm⁻¹ region.C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.
Rationale for Predicted Data
  • ¹H NMR: The chemical shifts are estimated based on the electronic environment of each proton. The aromatic protons will exhibit splitting patterns (doublets, triplets) depending on their coupling with neighboring protons. The diastereotopic protons of the cyclopropyl CH₂ groups are expected to show complex splitting.

  • ¹³C NMR: The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms and resonance effects.

  • Mass Spectrometry: The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is a definitive characteristic for identifying bromine-containing compounds.

  • IR Spectroscopy: The vibrational frequencies correspond to the stretching and bending of specific bonds within the molecule, providing functional group information.

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for 3-bromo-N-cyclopropyl-2-methylaniline is not available, we must extrapolate from the known hazards of its precursors and analogous compounds.

  • 3-bromo-2-methylaniline: This starting material is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also considered toxic if swallowed or in contact with skin.

  • N-cyclopropylanilines: This class of compounds can be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.

Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, follow standard laboratory first-aid procedures and seek medical attention.

Potential Applications and Future Directions

The 3-bromo-N-cyclopropyl-2-methylaniline scaffold is a promising starting point for the development of novel bioactive molecules. The cyclopropylamine moiety is a known pharmacophore in several approved drugs, valued for its ability to improve metabolic stability and potency. The bromine atom serves as a versatile handle for further synthetic modifications, such as Suzuki, Sonogashira, or Heck cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.

Potential research directions include:

  • Medicinal Chemistry: Exploration of this scaffold for the development of kinase inhibitors, GPCR modulators, or other therapeutic agents.

  • Agrochemicals: Investigation of its potential as a building block for novel pesticides or herbicides.

  • Materials Science: Use as a monomer or precursor for the synthesis of novel polymers or organic electronic materials.

Conclusion

This technical guide has provided a comprehensive overview of 3-bromo-N-cyclopropyl-2-methylaniline, from its logical synthesis to its predicted structural characteristics. By understanding the fundamental principles that govern its chemistry, researchers are better equipped to utilize this versatile molecule in their scientific endeavors. The proposed synthetic protocol and predicted spectroscopic data serve as a valuable starting point for the practical application and further investigation of this intriguing compound. As with all scientific exploration, rigorous experimental validation is the essential next step to confirm these projections and unlock the full potential of 3-bromo-N-cyclopropyl-2-methylaniline.

References

  • PubChem. 3-Bromo-N-methylaniline. [Link]

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • PubChem. 3-Bromo-o-toluidine. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

Foreword: Contextualizing Solubility in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-bromo-N-cyclopropyl-2-methylaniline

In the landscape of contemporary drug development, the adage "a drug must be in solution to be absorbed" has never been more salient. Poor aqueous solubility is a primary contributor to the attrition of promising drug candidates, leading to challenges in formulation, erratic bioavailability, and unreliable outcomes in preclinical and clinical studies. The molecule at the center of this guide, 3-bromo-N-cyclopropyl-2-methylaniline, represents a chemical scaffold with features common in modern medicinal chemistry—a substituted aromatic amine core suggesting potential bioactivity, but also physicochemical properties that warrant rigorous investigation.

This document is designed for the practicing researcher, scientist, and drug development professional. It eschews a generic, one-size-fits-all approach. Instead, it provides a comprehensive, scientifically-grounded framework for systematically determining, understanding, and interpreting the solubility of this specific compound. We will delve into the theoretical underpinnings that govern its solubility, provide field-tested experimental protocols for its measurement, and discuss the critical interpretation of the resulting data. The methodologies described herein are designed to be self-validating systems, ensuring that the data generated is robust, reproducible, and, most importantly, decision-enabling.

Part 1: Physicochemical Profile of 3-bromo-N-cyclopropyl-2-methylaniline

The addition of an N-cyclopropyl group to the parent aniline is expected to increase its lipophilicity (raising the LogP) and slightly decrease its aqueous solubility, while having a modest effect on the basicity (pKa) of the amine.

PropertyValue (Estimated/Calculated)Rationale & Scientific Context
IUPAC Name 3-bromo-N-cyclopropyl-2-methylanilineN/A
CAS Number Not assigned. (Parent: 55289-36-6)[1][2][3][4]The CAS number for the parent amine, 3-bromo-2-methylaniline, is well-documented.
Molecular Formula C₁₀H₁₂BrNDerived from structural analysis.
Molecular Weight 226.11 g/mol Calculated from the molecular formula.
Predicted pKa 3.0 - 3.5The parent amine has a predicted pKa of 3.38±0.10.[2] The N-alkylation may slightly alter this, but it remains a weakly basic compound. This is critical for pH-dependent solubility.
Predicted LogP ~3.0 - 3.5The parent amine has a computed XLogP3 of 2.3.[1] The cyclopropyl group will increase lipophilicity, thereby increasing the LogP value.
General Solubility Low aqueous solubility expected.Analogous compounds like 4-bromoaniline are poorly soluble in water (<1 mg/mL).[5][6] The increased lipophilicity from the cyclopropyl group suggests this compound will follow a similar trend.

Part 2: The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery, not all solubility measurements are equal. The choice between a kinetic or thermodynamic assessment is driven by the stage of research and the question being asked. Understanding this distinction is fundamental to designing meaningful experiments.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions with an excess of the solid material. It is the gold-standard measurement, crucial for late-stage lead optimization and preformulation, as it reflects the most stable state.[7] The most common method is the Shake-Flask technique.[8]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a high-concentration stock (typically in DMSO) is rapidly diluted into an aqueous buffer.[8][9] It measures the compound's ability to resist precipitation from a supersaturated solution and is not an equilibrium value. Due to its high throughput and low compound requirement, it is the preferred method for early-stage discovery and screening campaigns.[9][10][11]

The relationship between these two values is itself a diagnostic tool. A kinetic solubility value that is significantly higher than the thermodynamic value can signal a risk of the compound precipitating over time in vivo or in formulations.

G cluster_0 Drug Discovery Timeline cluster_1 Solubility Assay Choice Early Discovery\n(HTS, Hit-to-Lead) Early Discovery (HTS, Hit-to-Lead) Lead Optimization Lead Optimization Early Discovery\n(HTS, Hit-to-Lead)->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development ks Kinetic Solubility (DMSO Method) ks->Early Discovery\n(HTS, Hit-to-Lead) Informs: - Assay reliability - Initial SAR ts Thermodynamic Solubility (Shake-Flask Method) ts->Lead Optimization Informs: - True solubility limits - Developability ts->Preclinical Development Informs: - Formulation strategy - BCS Classification

Caption: Logical flow for selecting a solubility assay based on the drug discovery stage.

Part 3: Experimental Protocols for Solubility Determination

The following protocols are presented as robust, self-validating workflows. The choice of analytical finish (e.g., HPLC-UV, LC-MS/MS) should be based on the compound's properties (chromophore presence, ionization efficiency) and the required sensitivity.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive standard. The extended incubation time allows the system to reach a true thermodynamic equilibrium.[7]

Causality: By introducing an excess of solid compound, we ensure that the resulting solution is fully saturated. The prolonged shaking (16-72 hours) is necessary to overcome the kinetic barriers of dissolution and allow the solution to reach a stable, equilibrated state.[7] Filtration or high-speed centrifugation is critical to separate all undissolved solid before analysis.

Step-by-Step Methodology:

  • Compound Dispensing: Add an excess of solid 3-bromo-N-cyclopropyl-2-methylaniline (e.g., 1-2 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow it to shake for at least 24 hours. A 48 or 72-hour time point can be included to confirm that equilibrium has been reached.[7]

  • Phase Separation: After incubation, allow the vial to stand for 1 hour to let larger particles settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles. Alternatively, centrifuge the sample at high speed (e.g., >14,000 rpm) for 15-20 minutes and collect the supernatant.

  • Sample Preparation: Prepare a dilution series of the filtered supernatant in a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known concentration stock solution of the compound.

G start Start: Excess Solid Compound step1 1. Add Aqueous Buffer (e.g., PBS pH 7.4) start->step1 step2 2. Equilibrate on Shaker (24-72h @ 25°C) step1->step2 step3 3. Separate Solid/Liquid (Centrifuge or Filter) step2->step3 step4 4. Collect Saturated Supernatant step3->step4 step5 5. Dilute for Analysis step4->step5 step6 6. Quantify via HPLC or LC-MS/MS step5->step6 end Result: Thermodynamic Solubility (µg/mL) step6->end

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Protocol 2: Kinetic Solubility via DMSO Dilution Method

This high-throughput method is ideal for early discovery when compound availability is limited.[10][11]

Causality: This protocol mimics the scenario in many high-throughput screening assays where a compound is introduced into an aqueous environment from a DMSO stock. The measurement determines the concentration at which the compound precipitates out of a supersaturated state. The 2-hour incubation is a pragmatic compromise between throughput and allowing time for precipitation to occur.[9][10]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-bromo-N-cyclopropyl-2-methylaniline (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Aqueous Dilution: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing the desired aqueous buffer (e.g., 98 µL of PBS pH 7.4). This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake it at room temperature for 2 hours.[9][10]

  • Precipitate Removal: Use a filter plate (e.g., Millipore MultiScreen) to filter the samples into a clean collection plate. This separates the precipitated compound from the dissolved compound.

  • Quantification: Analyze the filtrate directly or after dilution using HPLC-UV or LC-MS/MS. The highest concentration at which no precipitate is observed (or the measured concentration in the filtrate) is reported as the kinetic solubility.

G start Start: 10 mM DMSO Stock step1 1. Add Stock to Aqueous Buffer (Final DMSO ~1-2%) start->step1 step2 2. Shake for 2h @ 25°C step1->step2 step3 3. Filter Plate to Remove Precipitate step2->step3 step4 4. Collect Filtrate (Dissolved Compound) step3->step4 step5 5. Quantify via HPLC or LC-MS/MS step4->step5 end Result: Kinetic Solubility (µM) step5->end

Caption: Workflow for the Kinetic Solubility Assay.

Part 4: Data Interpretation and Strategic Implications

The quantitative data from these experiments should be meticulously organized. The ultimate goal is not just to generate numbers, but to derive actionable insights.

Example Data Summary Table
Assay TypeSolvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
ThermodynamicPBS7.425Experimental ValueCalculated Value
ThermodynamicSimulated Gastric Fluid1.237Experimental ValueCalculated Value
KineticPBS7.425Experimental ValueCalculated Value
KineticFaSSIF6.537Experimental ValueCalculated Value

Interpreting the Results:

  • pH-Dependence: As a weak base, 3-bromo-N-cyclopropyl-2-methylaniline is expected to be significantly more soluble at low pH (e.g., pH 1.2) where the amine is protonated, compared to neutral or basic pH. A lack of pH-dependent solubility would be an unexpected result warranting further investigation into the compound's pKa.

  • Kinetic vs. Thermodynamic Gap: A large discrepancy where kinetic solubility >> thermodynamic solubility suggests the compound readily forms supersaturated solutions that are prone to precipitation. This is a critical risk factor for oral absorption, as the compound may dissolve in the stomach (low pH) only to precipitate in the higher pH environment of the intestine.

  • Biopharmaceutical Classification System (BCS): Solubility data is a cornerstone of the BCS, which classifies drugs based on their solubility and permeability.[7] A compound with low solubility (e.g., <100 µg/mL) across the physiological pH range would likely be a BCS Class II or IV candidate, signaling that formulation strategies like particle size reduction or amorphous solid dispersions may be necessary to achieve adequate oral bioavailability.[12]

Conclusion

The solubility of 3-bromo-N-cyclopropyl-2-methylaniline is not a single value but a multifaceted profile that must be characterized across various physiologically relevant conditions. By employing both thermodynamic and kinetic assays, researchers can build a comprehensive understanding of this compound's behavior. This guide provides the theoretical framework and practical, validated protocols to generate high-quality, decision-driving data, ultimately enabling a more informed and efficient progression of drug discovery and development projects.

References

  • BioDuro, "ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science," BioDuro, Available: [Link].

  • PubChem, "3-Bromo-o-toluidine | C7H8BrN | CID 123538," PubChem, Available: [Link].

  • Singhvi, G., et al., "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery," Asian Journal of Chemistry, 2012. Available: [Link].

  • Inventiva Pharma, "Solubility Toolbox for Successful Design of Drug Candidates," Inventiva Pharma, Available: [Link].

  • Ascendia Pharma, "4 Factors Affecting Solubility of Drugs," Ascendia Pharma, Available: [Link].

  • Wikipedia, "4-Bromoaniline," Wikipedia, Available: [Link].

  • Pharmaguideline, "Factors that Affect the Solubility of Drugs," Pharmaguideline, Available: [Link].

  • PubChem, "4-Bromoaniline | BrC6H4NH2 | CID 7807," PubChem, Available: [Link].

Sources

The Strategic Utility of 3-bromo-N-cyclopropyl-2-methylaniline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. This technical guide provides an in-depth exploration of 3-bromo-N-cyclopropyl-2-methylaniline, a versatile and strategically important building block. We will delve into its synthesis, key reactivity patterns, and its application in the synthesis of high-value compounds, with a particular focus on its role in the development of innovative therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Introduction: The Architectural Advantages of a Multifunctional Building Block

3-bromo-N-cyclopropyl-2-methylaniline is a substituted aniline that offers a confluence of desirable features for the synthetic chemist. Its structure incorporates several key elements that can be strategically exploited:

  • An Ortho-Methyl Group: This group provides steric hindrance that can influence the conformation of the molecule and its derivatives, a critical factor in modulating biological activity and selectivity. This steric bulk can also direct the regioselectivity of certain reactions.[1]

  • A Bromo Substituent: Positioned at the 3-position, the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino moieties.

  • An N-Cyclopropyl Group: The cyclopropyl group is a "privileged" motif in medicinal chemistry. Its unique electronic and steric properties, coupled with its high metabolic stability, can enhance potency, reduce off-target effects, and improve pharmacokinetic profiles of drug candidates.[2][3][4] The cyclopropyl ring's high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

This unique combination of functionalities makes 3-bromo-N-cyclopropyl-2-methylaniline a powerful tool for the rapid generation of molecular diversity and the synthesis of complex target molecules.

Synthesis of 3-bromo-N-cyclopropyl-2-methylaniline: A Two-Step Approach

The synthesis of the title compound is most efficiently achieved through a two-step sequence, starting from the commercially available 2-methylaniline. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 2-Methylaniline Step1 Bromination Start->Step1 Intermediate 3-Bromo-2-methylaniline Step1->Intermediate Step2 N-Cyclopropylation Intermediate->Step2 Product 3-Bromo-N-cyclopropyl-2-methylaniline Step2->Product

Caption: Synthetic workflow for 3-bromo-N-cyclopropyl-2-methylaniline.

Step 1: Synthesis of 3-bromo-2-methylaniline

The precursor, 3-bromo-2-methylaniline, can be synthesized via the bromination of 2-methylaniline. A common method involves the reduction of an appropriate nitroaromatic compound.[5]

Experimental Protocol: Reduction of 1-bromo-2-methyl-3-nitrobenzene

  • To a solution of 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in ethanol, add stannous dichloride dihydrate (5.0 eq).

  • Heat the reaction mixture at 80°C for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the ethanol by rotary evaporation.

  • Adjust the pH of the residue to approximately 8 with a saturated solution of sodium bicarbonate.

  • Filter the mixture through a pad of celite or magnesium silicate, and wash the filter cake with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-methylaniline.[5]

Reactant Molecular Weight ( g/mol ) Equivalents
1-bromo-2-methyl-3-nitrobenzene216.031.0
Stannous dichloride dihydrate225.635.0
Step 2: N-Cyclopropylation of 3-bromo-2-methylaniline

The introduction of the cyclopropyl group onto the aniline nitrogen can be achieved via a copper-catalyzed Chan-Lam coupling reaction with cyclopropylboronic acid.[6]

Experimental Protocol: Copper-Catalyzed N-Cyclopropylation

  • To a reaction vessel, add 3-bromo-2-methylaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (1.0 eq), 2,2'-bipyridine (1.0 eq), and sodium carbonate (2.0 eq).

  • Add dichloroethane as the solvent.

  • Stir the reaction mixture under an air atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-N-cyclopropyl-2-methylaniline.

Reactant Molecular Weight ( g/mol ) Equivalents
3-bromo-2-methylaniline186.051.0
Cyclopropylboronic acid85.901.5
Copper(II) acetate181.631.0
2,2'-Bipyridine156.181.0
Sodium carbonate105.992.0

Key Reactions and Synthetic Utility

3-bromo-N-cyclopropyl-2-methylaniline is a versatile substrate for a range of powerful cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds.

Reactions cluster_0 Core Building Block cluster_1 Cross-Coupling Reactions cluster_2 Products BuildingBlock 3-Bromo-N-cyclopropyl-2-methylaniline Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) BuildingBlock->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) BuildingBlock->Buchwald Aryl Aryl/Heteroaryl Substituted Anilines Suzuki->Aryl Amine Di- and Tri-substituted Anilines Buchwald->Amine Drug_Synthesis BuildingBlock 3-Bromo-2-methylaniline (Precursor) Coupling Multi-step Synthesis (including cross-coupling) BuildingBlock->Coupling API BMS-986142 (BTK Inhibitor) Coupling->API

Sources

The Strategic Application of 3-Bromo-N-cyclopropyl-2-methylaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. This technical guide delves into the potential applications of 3-bromo-N-cyclopropyl-2-methylaniline, a versatile chemical scaffold poised for significant impact in medicinal chemistry. We will explore its synthetic accessibility, physicochemical properties, and, most critically, its role as a key building block in the generation of potent kinase inhibitors. Drawing parallels with established therapeutic agents, we will illuminate a path for the rational design of novel drug candidates leveraging the distinct attributes of this compound.

Introduction: The Value Proposition of the 3-Bromo-N-cyclopropyl-2-methylaniline Scaffold

The pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic properties is a central theme in medicinal chemistry. The 3-bromo-N-cyclopropyl-2-methylaniline scaffold emerges as a compelling starting point for several reasons:

  • The N-Cyclopropyl Group: This small, strained ring system is a bioisostere for larger or more flexible alkyl groups and can significantly impact a molecule's conformation and metabolic stability. The cyclopropyl moiety is known to increase potency and reduce oxidative metabolism by cytochrome P450 enzymes, leading to an improved pharmacokinetic profile.

  • The Bromine Atom: A key functional handle, the bromine atom provides a versatile site for further chemical elaboration. It is amenable to a wide array of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents to explore the chemical space around the core structure.

  • The 2-Methylaniline Core: The ortho-methyl group provides steric hindrance that can influence the molecule's preferred conformation and its interactions with biological targets. This can be exploited to achieve higher selectivity for a particular kinase or receptor.

This guide will dissect the synthetic pathways to access this valuable intermediate and subsequently explore its potential in the design of targeted therapies, with a particular focus on kinase inhibition.

Synthesis of 3-Bromo-N-cyclopropyl-2-methylaniline: A Multi-faceted Approach

The synthesis of 3-bromo-N-cyclopropyl-2-methylaniline can be approached through a logical sequence, beginning with the preparation of the core aniline followed by the introduction of the cyclopropyl group.

Synthesis of the Precursor: 3-Bromo-2-methylaniline

The precursor, 3-bromo-2-methylaniline, is a known compound that can be synthesized via several established methods.[1] One common approach involves the bromination of 2-methylaniline. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Alternatively, a multi-step synthesis starting from 1-bromo-2-methyl-3-nitrobenzene can be employed. This involves the reduction of the nitro group to an amine, a reaction that can be achieved with high yield using reagents such as stannous dichloride hydrate or iron filings in the presence of an acid.[1]

N-Cyclopropylation of 3-Bromo-2-methylaniline

With the precursor in hand, the introduction of the cyclopropyl group onto the aniline nitrogen is the key transformation. Several modern synthetic methodologies can be effectively employed for this purpose.

Table 1: Comparison of Synthetic Methods for N-Cyclopropylation

MethodCatalyst/ReagentsTypical ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Anhydrous solvent (e.g., Toluene), elevated temperatureHigh yields, broad substrate scopeRequires inert atmosphere, expensive catalyst and ligands
Ullmann Condensation Copper catalyst (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃)Polar aprotic solvent (e.g., DMF, DMSO), high temperatureCost-effective catalystOften requires harsh reaction conditions
Copper-Promoted N-Cyclopropylation Cu(OAc)₂, Ligand (e.g., 2,2'-bipyridine), Base (e.g., Na₂CO₃), Cyclopropylboronic acidDichloroethane, air atmosphereMilder conditions compared to traditional UllmannStoichiometric copper may be required
Experimental Protocol: Buchwald-Hartwig N-Cyclopropylation

This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed N-cyclopropylation of 3-bromo-2-methylaniline.

Materials:

  • 3-Bromo-2-methylaniline

  • Cyclopropylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (1-5 mol%) and BINAP (1.2-6 mol%).

  • Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.

  • Add 3-bromo-2-methylaniline (1.0 equivalent) and cyclopropylamine (1.2-1.5 equivalents) to the reaction mixture.

  • Finally, add sodium tert-butoxide (1.5-2.0 equivalents) to the flask.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-N-cyclopropyl-2-methylaniline.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_cyclopropylation N-Cyclopropylation 2-Methylaniline 2-Methylaniline 3-Bromo-2-methylaniline 3-Bromo-2-methylaniline 2-Methylaniline->3-Bromo-2-methylaniline Bromination 3-Bromo-N-cyclopropyl-2-methylaniline 3-Bromo-N-cyclopropyl-2-methylaniline 3-Bromo-2-methylaniline->3-Bromo-N-cyclopropyl-2-methylaniline Buchwald-Hartwig (Pd catalyst, Ligand, Base) 3-Bromo-2-methylaniline->3-Bromo-N-cyclopropyl-2-methylaniline Ullmann Condensation (Cu catalyst, Base) 1-Bromo-2-methyl-3-nitrobenzene 1-Bromo-2-methyl-3-nitrobenzene 1-Bromo-2-methyl-3-nitrobenzene->3-Bromo-2-methylaniline Reduction

Caption: Proposed synthesis of a novel kinase inhibitor.

The RAS/RAF/MEK/ERK Signaling Pathway: The Target

The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway, such as BRAF and KRAS, are common drivers of oncogenesis.

Diagram 3: The RAS/RAF/MEK/ERK Signaling Pathway

MAPK_Pathway cluster_inhibition Therapeutic Intervention Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Inhibitor Kinase Inhibitor (e.g., Trametinib analogue) Kinase_Inhibitor->MEK inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention.

By developing novel inhibitors that target key kinases in this pathway, such as MEK, it is possible to block the downstream signaling events that drive cancer cell growth and survival. The unique structural features of 3-bromo-N-cyclopropyl-2-methylaniline make it an ideal starting point for the design of such inhibitors.

Conclusion and Future Perspectives

3-Bromo-N-cyclopropyl-2-methylaniline is a chemical scaffold with significant untapped potential in medicinal chemistry. Its synthetic accessibility, coupled with the advantageous physicochemical properties imparted by the N-cyclopropyl and bromo-substituents, makes it a valuable tool for the modern drug hunter. The clear parallel with the structure of the successful MEK inhibitor Trametinib provides a strong rationale for its application in the development of novel kinase inhibitors. Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this scaffold, targeting not only MEK but also other clinically relevant kinases. The insights gained from such studies will undoubtedly contribute to the advancement of targeted cancer therapies.

References

  • Gilmartin, A. G., et al. (2011). GSK1120212 is a potent, selective, non-competitive inhibitor of MEK1/2 activity against BRAF and K-Ras mutant tumor cell lines. Cancer Research, 71(8_Supplement), 349-349.
  • GSK. (2014). Pharmaceutical combination of MEK inhibitor and B-RAF inhibitors. U.S.
  • Infante, J. R., et al. (2012). Safety and efficacy results from the first-in-human study of the oral MEK 1/2 inhibitor GSK1120212. Journal of Clinical Oncology, 30(15_suppl), 2503-2503.
  • Japan Tobacco Inc. (2011). N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide compound with (methylsulfinyl)methane (1:1). Advanced ChemBlocks.
  • Kelly, K., et al. (2011). A phase I/II study of the MEK inhibitor (MEKi) GSK1120212 (GSK212) in combination with the pan-PI3K inhibitor (PI3Ki) GSK2126458 (GSK458) in patients with advanced solid tumors. Journal of Clinical Oncology, 29(15_suppl), 3004-3004.
  • Morris, E. J., & Jha, S. (2019). Trametinib. In StatPearls [Internet].
  • Novartis AG. (2017). Compounds and compositions as inhibitors of mek. U.S.
  • Patel, H., et al. (2017). A phase 1b, open-label, dose-escalation study of the safety and pharmacology of the MEK inhibitor GSK1120212 (trametinib) in combination with the AKT inhibitor GSK2141795 in patients with advanced solid tumors.
  • Roskoski, R., Jr. (2021). Small molecule kinase inhibitor drugs (1995–2021). Pharmacological Research, 170, 105734.
  • Simson Pharma Limited. N-(3-((3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl)(nitroso)amino)phenyl)acetamide.
  • Tolcher, A. W., et al. (2015). A phase I study of the oral MEK inhibitor trametinib (GSK1120212) in combination with everolimus in patients with advanced solid tumors. Annals of Oncology, 26(3), 590-596.
  • Guidechem. (n.d.). What is 3-Bromo-2-methylaniline and how is it synthesized?.
  • Caunt, C. J., et al. (2015). MEK inhibitors in cancer: a patent review (2011 - 2014).
  • APExBIO. (n.d.). Trametinib (GSK1120212) – MEK Inhibitor.
  • Zhang, C., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 61(5), 763-769.

Sources

Methodological & Application

purification techniques for 3-bromo-N-cyclopropyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 3-bromo-N-cyclopropyl-2-methylaniline

Authored by: A Senior Application Scientist

Introduction

3-bromo-N-cyclopropyl-2-methylaniline is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, cyclopropyl, and methyl groups offers multiple reaction sites for further chemical modification. The purity of this intermediate is paramount; residual starting materials, regioisomers, or over-brominated species can introduce critical flaws in a synthetic route, leading to diminished yields, complex downstream purifications, and potentially undesirable toxicological profiles in the final product.

This document provides a comprehensive guide to the purification of 3-bromo-N-cyclopropyl-2-methylaniline for researchers, chemists, and drug development professionals. As direct literature on this specific molecule is limited, the protocols and principles herein are synthesized from established methods for structurally similar aromatic amines. We will explore the foundational techniques of flash column chromatography, vacuum distillation, and recrystallization, explaining the causality behind procedural choices to empower scientists to adapt and optimize these methods for their specific needs.

Physicochemical Profile and Impurity Landscape

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities. While experimental data for 3-bromo-N-cyclopropyl-2-methylaniline is not widely published, we can infer its characteristics by comparing them to closely related analogs.

Table 1: Physicochemical Properties of 3-bromo-N-cyclopropyl-2-methylaniline and Related Analogs

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Key Features
3-bromo-2-methylaniline 186.05248 (lit.)[1]1.51 at 25 °C (lit.)[1]Primary amine, lacks N-substitution.
3-bromo-N-methylaniline 186.05253 (lit.)1.461 at 25 °C (lit.)Secondary amine, N-methyl group.
3-bromo-N,N-dimethylaniline 200.08Not available1.402 at 25 °CTertiary amine, increased steric hindrance.
Target: 3-bromo-N-cyclopropyl-2-methylaniline 226.11Estimated >250 Estimated ~1.4-1.5 Secondary amine, bulky N-cyclopropyl group.
  • Causality : The addition of the N-cyclopropyl group increases the molecular weight compared to its N-methyl and unsubstituted counterparts. This increase logically leads to a higher boiling point, making vacuum distillation a necessary consideration to prevent thermal decomposition that can occur at temperatures approaching and exceeding 250 °C.[2]

Common Synthesis-Related Impurities: Based on typical synthetic routes for similar compounds (e.g., bromination of an N-substituted aniline), the crude product may contain:

  • Unreacted Starting Material: N-cyclopropyl-2-methylaniline.

  • Regioisomers: Bromination occurring at other positions on the aromatic ring.

  • Over-brominated Products: Di- or tri-brominated species.

  • Residual Reagents: Brominating agents or catalysts.

  • Degradation Products: Anilines are susceptible to oxidation, often forming colored impurities.[2][3]

Strategic Purification Workflow

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the physical state of the crude product. The following diagram outlines a logical decision-making process.

G start Crude 3-bromo-N-cyclopropyl-2-methylaniline is_solid Is the crude product a solid? start->is_solid is_liquid Is the crude product a liquid/oil? is_solid->is_liquid No recrystallization Technique: Recrystallization is_solid->recrystallization Yes major_impurities What is the nature of impurities? is_liquid->major_impurities distillation Technique: Vacuum Distillation major_impurities->distillation Non-volatile / Polymeric chromatography Technique: Flash Chromatography major_impurities->chromatography Structurally Similar / Isomeric purity_check Assess Purity (TLC, GC-MS, HPLC) recrystallization->purity_check distillation->purity_check chromatography->purity_check purity_check->chromatography Purity <98% & Impurities are close in polarity end Pure Product purity_check->end Purity >98%

Caption: Decision workflow for selecting the primary purification technique.

Method 1: Flash Column Chromatography

Flash chromatography is the preferred method for removing impurities with similar polarity to the target compound, such as regioisomers. The key challenge with amines is their basicity, which can lead to strong interactions with the acidic surface of standard silica gel, causing tailing, poor separation, and potential degradation.[4]

Expertise & Causality: To counteract the acidic nature of silica, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing the protonation of the target amine and allowing for symmetrical peak elution.[4][5] An alternative is to use an amine-functionalized silica, though this is a more expensive option.[4]

Protocol 1: Flash Chromatography with Basic Modifier
  • Slurry Preparation: a. Prepare the mobile phase (eluent). A good starting point is a non-polar/polar mixture like Hexane:Ethyl Acetate (95:5). b. Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v). c. In a beaker, create a slurry of silica gel (230-400 mesh) with the TEA-modified eluent.

  • Column Packing: a. Secure a glass column vertically. Add a small layer of sand to the bottom. b. Pour the silica slurry into the column. Use gentle air pressure to pack the column bed evenly, ensuring no air bubbles are trapped. c. Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent under vacuum. c. Carefully add the sample to the top of the column.

  • Elution and Fraction Collection: a. Begin eluting with the mobile phase, maintaining a constant flow rate with positive pressure. b. Collect fractions in test tubes. Monitor the separation using Thin Layer Chromatography (TLC) on the collected fractions. c. Combine the fractions containing the pure product.

  • Solvent Removal: a. Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified 3-bromo-N-cyclopropyl-2-methylaniline.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (e.g., Hexane:EtOAc + 1% TEA) prep_slurry Create Silica Slurry prep_eluent->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Monitor via TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product G setup Assemble Dry Short-Path Apparatus charge Charge Flask with Crude Product setup->charge vacuum Apply Vacuum Slowly charge->vacuum heat Gradually Apply Heat with Stirring vacuum->heat forerun Discard Forerun (Low-boiling impurities) heat->forerun collect Collect Main Fraction at Stable Temp/Pressure forerun->collect stop Stop Heating, Residue Remains collect->stop cool Cool System to RT stop->cool vent Vent to Atmosphere cool->vent product Isolate Purified Product vent->product

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-bromo-N-cyclopropyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Cyclopropyl Anilines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the N-cyclopropyl aniline scaffold has emerged as a privileged structural motif. The incorporation of a cyclopropyl group can significantly enhance a molecule's metabolic stability, potency, and pharmacokinetic profile.[1] This is due to the unique electronic properties and conformational rigidity conferred by the strained three-membered ring. When coupled with an aniline core, a common pharmacophore in numerous therapeutic agents, the resulting derivatives become highly valuable building blocks for the synthesis of novel drug candidates.[2][3]

3-bromo-N-cyclopropyl-2-methylaniline, in particular, represents a key intermediate for the synthesis of complex molecular architectures. The bromine atom provides a reactive handle for carbon-carbon bond formation, most notably through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The ortho-methyl group, while introducing steric hindrance, offers a vector for further structural elaboration and can influence the conformational presentation of the molecule, which is critical for target engagement. This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling reactions with this valuable, albeit challenging, substrate.

Mechanistic Considerations for a Sterically Hindered Substrate

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] However, the successful execution of this reaction with 3-bromo-N-cyclopropyl-2-methylaniline requires a nuanced understanding of the challenges posed by its structure.

The primary obstacle is the steric hindrance created by the ortho-methyl group and the N-cyclopropyl substituent. This steric bulk can impede the initial oxidative addition of the palladium(0) catalyst to the aryl bromide. Furthermore, the electron-donating nature of the aniline nitrogen can also modulate the reactivity of the aryl bromide. Overcoming these hurdles necessitates the careful selection of a palladium catalyst with bulky, electron-rich phosphine ligands that can facilitate the oxidative addition step and promote the subsequent reductive elimination.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Ar'-B(OR)2 ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr 3-bromo-N-cyclopropyl- 2-methylaniline (Ar-Br) ArBr->OxAdd Ar_prime_B Arylboronic Acid (Ar'-B(OH)2) Ar_prime_B->Transmetalation Base Base (e.g., Cs2CO3) Base->Transmetalation Activation of Boronic Acid caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Reaction Parameters: A Data-Driven Approach

The successful Suzuki coupling of sterically hindered anilines is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. Below is a summary of recommended starting conditions based on literature precedents for similar substrates.[2][5]

ParameterRecommended Reagent/ConditionRationale for Sterically Hindered Substrates
Palladium Precatalyst CataCXium® A Palladacycle, Pd(OAc)₂, Pd₂(dba)₃Palladacycles and other advanced precatalysts often show superior activity with challenging substrates.[2]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos)Bulky, electron-rich ligands are crucial for promoting oxidative addition and reductive elimination.
Base Cs₂CO₃, K₃PO₄Strong, non-nucleophilic inorganic bases are generally effective. Cesium carbonate is often superior for hindered substrates.[2]
Solvent 2-MeTHF, Dioxane, TolueneAprotic solvents are preferred. 2-MeTHF has shown excellent results in similar systems.[2]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation energy barrier for sterically demanding couplings.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of 3-bromo-N-cyclopropyl-2-methylaniline. Optimization may be necessary for specific arylboronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from successful couplings of other ortho-substituted bromoanilines.[2]

Materials:

  • 3-bromo-N-cyclopropyl-2-methylaniline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • CataCXium® A Palladacycle (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add 3-bromo-N-cyclopropyl-2-methylaniline (1.0 eq), the arylboronic acid (1.2 eq), cesium carbonate (2.0 eq), and the CataCXium® A Palladacycle (3 mol%).

  • Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed 2-MeTHF via syringe to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

Suzuki_Workflow start Start reagents Combine Reactants: - 3-bromo-N-cyclopropyl-2-methylaniline - Arylboronic Acid - Base (Cs2CO3) - Pd Catalyst start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent (e.g., 2-MeTHF) inert->solvent heat Heat Reaction Mixture (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Filter - Wash with H2O and Brine monitor->workup purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product caption Figure 2: Experimental Workflow for Suzuki Coupling.

Caption: A generalized workflow for the Suzuki coupling of 3-bromo-N-cyclopropyl-2-methylaniline.

Comparative Data and Substrate Scope

Bromoaniline IsomerReaction Time (min)Yield (%)
2-Bromoaniline1586
3-Bromoaniline1564
3-Bromoaniline6096
4-Bromoaniline1591
Data adapted from a micellar Suzuki coupling study with 2-thienylboronic acid.[5]

This data underscores the feasibility of coupling at the ortho position. The slightly reduced reactivity of the 3-bromo isomer initially, which improves with time, highlights the electronic and steric factors at play.[5] For 3-bromo-N-cyclopropyl-2-methylaniline, a similar or slightly attenuated reactivity compared to 2-bromoaniline can be anticipated due to the additional steric bulk of the methyl and cyclopropyl groups.

The scope of the reaction with respect to the boronic acid partner is generally broad. Both electron-rich and electron-poor aryl and heteroaryl boronic acids are typically well-tolerated, providing access to a diverse range of biaryl structures.[2]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or inappropriate base/solvent.Screen different palladium precatalysts and ligands. Increase the reaction temperature in increments. Try alternative bases like K₃PO₄. Ensure the solvent is anhydrous and degassed.
Formation of Side Products Protodeboronation of the boronic acid or homocoupling.Use a slight excess of the boronic acid. Ensure rigorous exclusion of oxygen. Lowering the reaction temperature might be beneficial if side reactions are prevalent.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the mobile phase for column chromatography. Recrystallization may be an alternative purification method for solid products.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-bromo-N-cyclopropyl-2-methylaniline is a powerful transformation for the synthesis of valuable building blocks in drug discovery and materials science. While the sterically hindered nature of this substrate presents challenges, the use of modern palladium catalysts with bulky, electron-rich ligands, in combination with appropriate bases and solvents, can lead to high yields of the desired biaryl products. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors.

References

  • Lubaev, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 29184-29188. [Link]

  • Cravotto, G., Orio, L., Padovan, D., Carnaroglio, D., & Martina, K. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 3-bromo-N-cyclopropyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Substituted Anilines

3-bromo-N-cyclopropyl-2-methylaniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any compound intended for use in drug development or other high-purity applications, rigorous analytical characterization is paramount.[1][2] The presence of impurities, even at trace levels, can significantly impact the efficacy, safety, and regulatory compliance of the final product.[2][3] These impurities may arise from the synthesis process, including unreacted starting materials, by-products, or degradation products.[1]

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 3-bromo-N-cyclopropyl-2-methylaniline. In the absence of standardized, published methods for this specific molecule, the following protocols have been developed and adapted from established analytical techniques for structurally similar aniline derivatives.[4][5][6] The methodologies presented herein are designed to be robust, reliable, and readily implementable in a modern analytical laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-bromo-N-cyclopropyl-2-methylaniline is fundamental to the development of effective analytical methods. While experimental data for this specific compound is not widely available, properties can be estimated based on its structure and data from analogous compounds.

PropertyEstimated Value/InformationSource/Analogy
Molecular FormulaC₁₀H₁₂BrN-
Molecular Weight226.11 g/mol -
AppearanceLikely a solid or liquid at room temperatureAnalogy to similar substituted anilines[7][8]
Boiling PointExpected to be >250 °CAnalogy to 3-bromo-N-methylaniline (253 °C)
SolubilityLikely soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane) and sparingly soluble in water.General solubility of aniline derivatives

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating 3-bromo-N-cyclopropyl-2-methylaniline from potential impurities and for its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable approaches, with the choice depending on the volatility and thermal stability of the analyte and its impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of 3-bromo-N-cyclopropyl-2-methylaniline.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar to nonpolar compounds like substituted anilines. A C18 stationary phase provides excellent hydrophobic retention and selectivity.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is a standard mobile phase for reversed-phase HPLC. The organic modifier is adjusted to achieve optimal retention and resolution. A buffer (e.g., phosphate or acetate) is included to control the ionization state of the aniline, leading to improved peak shape and reproducibility.

  • UV Detection: The aromatic ring in 3-bromo-N-cyclopropyl-2-methylaniline will exhibit strong UV absorbance, making UV detection a sensitive and reliable method for quantification. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % B
      0 40
      20 80
      25 80
      26 40

      | 30 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 3-bromo-N-cyclopropyl-2-methylaniline reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions.

    • Identify the peak for 3-bromo-N-cyclopropyl-2-methylaniline based on the retention time of the reference standard.

    • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor at the detection wavelength.

Diagram: HPLC Workflow for Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (Area %) integrate->calculate

Caption: Workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral information, which is invaluable for the identification of unknown impurities.

Causality Behind Experimental Choices:

  • GC Separation: Given the expected boiling point of 3-bromo-N-cyclopropyl-2-methylaniline, GC is a suitable technique. A non-polar or moderately polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally effective for separating a wide range of aromatic compounds.

  • Split/Splitless Inlet: A splitless injection is preferred for trace analysis of impurities, while a split injection is suitable for analyzing the main component.

  • Mass Spectrometric Detection: MS detection provides structural information based on the fragmentation pattern of the molecule, allowing for confident identification of the analyte and any co-eluting impurities. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary GC column.

    • Data acquisition and processing software with a mass spectral library.

  • Chromatographic and Spectrometric Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (100:1 for main component) or Splitless (for impurity profiling).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Analysis and Data Interpretation:

    • Inject the sample.

    • The mass spectrum of 3-bromo-N-cyclopropyl-2-methylaniline is expected to show a molecular ion peak (M+) and a characteristic isotopic pattern for bromine (M+ and M+2 in approximately a 1:1 ratio).

    • Identify impurities by searching their mass spectra against a commercial library (e.g., NIST, Wiley) and by interpreting their fragmentation patterns.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the identity and structure of 3-bromo-N-cyclopropyl-2-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants are diagnostic for the aromatic, cyclopropyl, and methyl protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds.

Expected NMR Data:

Proton TypeExpected ¹H Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.5Multiplets
N-HBroad singlet (variable)s (br)
Cyclopropyl-H0.4 - 1.0Multiplets
Methyl-H~2.2s
Carbon TypeExpected ¹³C Chemical Shift (ppm)
Aromatic-C110 - 150
Cyclopropyl-C5 - 15
Methyl-C~18

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra using standard pulse programs.

  • Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure. The N-H proton signal may be broad and its chemical shift can vary depending on concentration and temperature.[9]

Diagram: Analytical Strategy for Structural Confirmation

Analytical_Strategy cluster_techniques Analytical Techniques cluster_outputs Generated Data cluster_confirmation Final Confirmation substance 3-bromo-N-cyclopropyl- 2-methylaniline Sample HPLC HPLC-UV substance->HPLC GCMS GC-MS substance->GCMS NMR NMR Spectroscopy (¹H, ¹³C) substance->NMR purity Purity (%) HPLC->purity impurities Impurity Profile HPLC->impurities mass_spec Mass Spectrum (Molecular Weight & Fragmentation) GCMS->mass_spec nmr_spec NMR Spectra (Structural Information) NMR->nmr_spec confirmation Identity and Purity Confirmed purity->confirmation impurities->confirmation mass_spec->confirmation nmr_spec->confirmation

Caption: Integrated analytical approach for characterization.

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of these analytical methods, they must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the good resolution of the analyte peak from other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 5-6 concentrations. A correlation coefficient (R²) of >0.99 is generally required.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]

By systematically validating these analytical protocols, researchers and drug development professionals can have a high degree of confidence in the quality and purity of 3-bromo-N-cyclopropyl-2-methylaniline.

References

  • PubChem. 3-Bromo-N-methylaniline. National Center for Biotechnology Information. [Link]

  • Khan, M., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(12), 3291. [Link]

  • Al-Adhami, M., et al. (2022). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. Scientific Reports, 12(1), 19307. [Link]

  • Li, Y. (2015). Identification of Pharmaceutical Impurities. In Impurity Profiling of Drugs and Related Materials. Springer, Cham. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Wang, Y., et al. (2013). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions, 42(42), 15068-15079. [Link]

  • Niu, S., et al. (2004). [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS]. Se Pu, 22(1), 63-65. [Link]

  • Olejniczak, M., et al. (2010). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 15(7), 4739-4757. [Link]

  • Santos, F., & Lanças, F. M. (2019). Fast Analysis of Non-Traditional Gasoline Additives with Gas Chromatography – Vacuum Ultraviolet Spectroscopy. Journal of Chromatography & Separation Techniques, 10(451), 2. [Link]

  • LookChem. Aniline in Pharmaceutical Synthesis: Purity and Reliability. [Link]

  • Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. [Link]

  • Agilent Technologies. Pharmaceutical Impurity Analysis Overview. [Link]

  • JoVE. NMR Spectroscopy Of Amines. [Link]

  • Reuben, J. (1980). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 102(7), 2232-2237. [Link]

  • PubChem. 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information. [Link]

  • Contreras, R. H., et al. (2003). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 41(8), 614-618. [Link]

  • PubChem. 3-bromo-2-methylaniline (C7H8BrN). [Link]

  • PubChem. 4-bromo-N-(cyclopropylmethyl)-3-methylaniline. National Center for Biotechnology Information. [Link]

  • NIST. Benzenamine, 4-bromo-2-methyl-. National Institute of Standards and Technology. [Link]

Sources

Application Note: Structural Elucidation of 3-bromo-N-cyclopropyl-2-methylaniline using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol and theoretical framework for the structural characterization of 3-bromo-N-cyclopropyl-2-methylaniline, a substituted aniline derivative of potential interest in synthetic and medicinal chemistry. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to achieve unambiguous structural confirmation. This note emphasizes the causal reasoning behind experimental choices and data interpretation, offering field-proven insights for researchers engaged in the synthesis and analysis of novel small molecules.

Introduction

Substituted anilines are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. The specific compound, 3-bromo-N-cyclopropyl-2-methylaniline, incorporates several key structural motifs: a halogenated aromatic ring, a sterically influential methyl group, and an N-alkyl cyclopropyl substituent. Each of these features imparts distinct electronic and conformational properties that can be precisely mapped using modern analytical techniques.

Accurate structural elucidation is a cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the local chemical environment of each atom, while Mass Spectrometry (MS) reveals the molecular weight and offers insights into the molecule's composition and fragmentation patterns.[1] This document serves as a comprehensive guide to applying these powerful techniques for the definitive characterization of 3-bromo-N-cyclopropyl-2-methylaniline.

Molecular Structure and Key Features

The structure of 3-bromo-N-cyclopropyl-2-methylaniline presents a unique analytical puzzle. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing bromo substituent on the aromatic ring creates a distinct electronic environment. Furthermore, the strained three-membered cyclopropyl ring exhibits characteristic spectral properties.

Caption: Molecular structure of 3-bromo-N-cyclopropyl-2-methylaniline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the connectivity and chemical environment of atoms within the molecule.

Experimental Protocol: Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation.[2] A well-prepared sample ensures homogeneous magnetic field shimming, leading to sharp, well-resolved spectral lines.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_analysis Analysis A Weigh 5-10 mg of 3-bromo-N-cyclopropyl- 2-methylaniline for ¹H NMR (20-50 mg for ¹³C). B Select a suitable deuterated solvent. (e.g., Chloroform-d, CDCl₃) A->B C Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean vial. B->C D Transfer the solution to a 5 mm NMR tube. C->D E Cap the tube and gently invert to ensure a homogeneous solution. D->E F Place the NMR tube in the spectrometer. E->F G Lock, tune, and shim the instrument. F->G H Acquire ¹H and ¹³C NMR spectra. G->H

Caption: Standard workflow for NMR sample preparation and analysis.

Causality in Protocol Choices:

  • Analyte Concentration: For ¹H NMR, 5-10 mg is typically sufficient for high-field instruments.[3] A higher concentration (20-50 mg) is required for the less sensitive ¹³C nucleus to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[5] Its residual proton peak at ~7.26 ppm serves as a convenient internal reference.[5] For aniline derivatives, other solvents like DMSO-d₆ can also be used, which may be useful if proton exchange with the N-H is a factor.[6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons).

Proton Group Predicted δ (ppm) Multiplicity Integration Justification
Aromatic (H-4, H-5, H-6)6.5 - 7.2Multiplets3HThe amino and methyl groups are electron-donating, shifting aromatic protons upfield relative to benzene (7.36 ppm). The bromo group is de-shielding. The exact positions will be distinct and show coupling to each other.
N-H~3.5 - 4.5Broad Singlet1HThe chemical shift of N-H protons can vary significantly depending on concentration and solvent. It often appears as a broad signal due to quadrupole broadening and potential chemical exchange.[7]
Cyclopropyl (CH)~2.4 - 2.8Multiplet1HThe methine proton of the cyclopropyl group alpha to the nitrogen will be shifted downfield.
Methyl (CH₃)~2.2 - 2.4Singlet3HProtons of a methyl group on an aromatic ring typically appear in this region. The absence of adjacent non-equivalent protons results in a singlet.
Cyclopropyl (CH₂)~0.5 - 1.0Multiplets4HProtons on a cyclopropane ring are highly shielded and appear significantly upfield, a characteristic feature.[8][9] The two sets of methylene protons are diastereotopic and will show complex coupling to each other and the methine proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Group Predicted δ (ppm) Justification
Aromatic (C-NH)145 - 150The carbon directly attached to the nitrogen (ipso-carbon) is significantly influenced by the nitrogen's electronegativity and resonance effects.[10]
Aromatic (C-Br)120 - 125The carbon bearing the bromine atom will be shifted downfield due to the inductive effect of the halogen.
Aromatic (C-Me)125 - 130The ipso-carbon of the methyl group.
Aromatic (CH)110 - 130The remaining three aromatic carbons will appear in the typical aromatic region, with their specific shifts determined by the combined electronic effects of all substituents.[11]
Cyclopropyl (CH)30 - 35The methine carbon of the cyclopropyl group attached to nitrogen.
Methyl (CH₃)15 - 20The methyl carbon attached to the aromatic ring.
Cyclopropyl (CH₂)5 - 15The methylene carbons of the cyclopropane ring are characteristically found in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous molecular formula confirmation, High-Resolution Mass Spectrometry (HRMS) is the method of choice.[1] HRMS instruments can measure m/z values to several decimal places, allowing for the calculation of the elemental composition.[13][14] For 3-bromo-N-cyclopropyl-2-methylaniline (C₁₀H₁₂BrN), the expected exact mass can be calculated with high precision, distinguishing it from other potential isobaric compounds.

Predicted Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a common technique for volatile small molecules. The high energy of this method typically leads to extensive fragmentation, providing a "fingerprint" for the molecule.

Key Predicted Features:

  • Molecular Ion (M⁺•): A prominent molecular ion peak is expected. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M⁺• and M+2) of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.[15]

  • Alpha-Cleavage: The bond between the nitrogen and the cyclopropyl group, or the C-C bonds adjacent to the nitrogen, are susceptible to cleavage. Alpha-cleavage next to the amine is a common fragmentation pathway for amines.[16][17]

  • Loss of Bromine: Fragmentation involving the loss of a bromine radical (•Br) from the molecular ion is a likely event.

  • Loss of Methyl: Loss of a methyl radical (•CH₃) can occur, leading to a fragment ion.

Predicted Fragmentation Pathways

G M [C₁₀H₁₂BrN]⁺• Molecular Ion (M⁺•) m/z = 225/227 F1 [C₁₀H₁₂N]⁺ Loss of •Br m/z = 146 M->F1 - •Br F2 [C₇H₇BrN]⁺• Loss of C₃H₅• m/z = 184/186 M->F2 - C₃H₅• (cyclopropyl) F3 [C₉H₉BrN]⁺• Loss of •CH₃ m/z = 210/212 M->F3 - •CH₃

Caption: Predicted major fragmentation pathways for 3-bromo-N-cyclopropyl-2-methylaniline in EI-MS.

Ion Predicted m/z Identity
[C₁₀H₁₂⁷⁹BrN]⁺•225Molecular Ion (M⁺•)
[C₁₀H₁₂⁸¹BrN]⁺•227Molecular Ion Isotope (M+2)
[C₉H₉⁷⁹BrN]⁺•210[M - CH₃]⁺•
[C₉H₉⁸¹BrN]⁺•212[M - CH₃]⁺• Isotope
[C₇H₇⁷⁹BrN]⁺•184[M - C₃H₅]⁺•
[C₇H₇⁸¹BrN]⁺•186[M - C₃H₅]⁺• Isotope
[C₁₀H₁₂N]⁺146[M - Br]⁺
Experimental Protocol: Sample Preparation for MS

For Gas Chromatography-Mass Spectrometry (GC-MS):

  • Prepare a Dilute Solution: Dissolve a small amount of the sample (<1 mg) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to make a ~100 ppm solution.

  • Transfer to GC Vial: Transfer the solution to a standard 2 mL GC vial with a septum cap.

  • Analysis: The sample is injected into the GC, where it is vaporized and separated from impurities before entering the mass spectrometer for ionization and analysis.

For Direct Infusion-MS:

  • Prepare a Dilute Solution: Prepare a solution of the analyte in a solvent suitable for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), such as methanol or acetonitrile, at a concentration of ~1-10 ppm.

  • Infusion: The solution is infused directly into the MS source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and self-validating system for the structural confirmation of 3-bromo-N-cyclopropyl-2-methylaniline. ¹H and ¹³C NMR data will confirm the carbon-hydrogen framework, the substitution pattern on the aromatic ring, and the presence of both methyl and cyclopropyl groups. High-resolution mass spectrometry will definitively establish the elemental composition, while the isotopic pattern of the molecular ion will confirm the presence of a single bromine atom. The fragmentation data further corroborates the proposed structure. Together, these techniques leave no ambiguity as to the identity of the synthesized compound, fulfilling the rigorous standards required in chemical and pharmaceutical research.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • McKay, G., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Retrieved from [Link]

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Experts at ESF. (n.d.). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Retrieved from [Link]

  • NIH. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of CPh‐a/aniline reaction product in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

  • AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link]

  • YouTube. (2022). Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]

  • ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclopropylaniline. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-N-methylaniline. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-bromo-N-cyclopropyl-2-methylaniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Building Block for Novel Therapeutics

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of building blocks that impart desirable pharmacological properties. 3-bromo-N-cyclopropyl-2-methylaniline emerges as a compound of significant interest, synergistically combining three key structural motifs: a bromoaniline core, a bio-relevant methyl group, and a cyclopropyl amine. This unique constellation of functional groups offers medicinal chemists a versatile scaffold for the development of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3]

The bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[4] The ortho-methyl group can influence the conformation of the molecule and provide a "magic methyl" effect, potentially enhancing binding affinity and metabolic stability.[5] Furthermore, the N-cyclopropyl group is a well-established bioisostere that can improve metabolic stability, increase potency, and enhance brain permeability.[6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and potential therapeutic applications of 3-bromo-N-cyclopropyl-2-methylaniline. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this promising chemical entity.

Physicochemical Properties and Safety Considerations

While specific experimental data for the novel compound 3-bromo-N-cyclopropyl-2-methylaniline is not available, its properties can be extrapolated from its constituent parts, primarily 3-bromo-2-methylaniline.

PropertyPredicted Value/InformationSource
Molecular Formula C10H12BrN-
Molecular Weight 226.11 g/mol -
Appearance Likely a clear colorless to yellow or pale brown liquid[9]
Boiling Point Expected to be >250 °C (lit.)[10]
Density Predicted to be around 1.4-1.5 g/mL at 25 °C (lit.)[9][10]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, ether, ethyl acetate) and slightly soluble in water.[1]

Safety Precautions: Based on the known hazards of 3-bromo-2-methylaniline, 3-bromo-N-cyclopropyl-2-methylaniline should be handled with care.[11][12] It is predicted to be toxic if swallowed or in contact with skin, and to cause skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 3-bromo-N-cyclopropyl-2-methylaniline

The synthesis of 3-bromo-N-cyclopropyl-2-methylaniline can be achieved through a two-step process, starting from the commercially available 2-methylaniline. The first step involves the bromination of 2-methylaniline to yield 3-bromo-2-methylaniline, followed by a palladium-catalyzed N-cyclopropylation.

Protocol 1: Synthesis of 3-bromo-2-methylaniline

This protocol is adapted from established methods for the bromination of anilines.[13]

Materials:

  • 2-methylaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-methylaniline (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NBS (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated aqueous Na2S2O3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 3-bromo-2-methylaniline.

Expected Yield: 85-95%

Protocol 2: N-cyclopropylation of 3-bromo-2-methylaniline

This protocol utilizes a palladium-catalyzed C-N cross-coupling reaction, a robust method for the formation of arylamines.[4][14]

Materials:

  • 3-bromo-2-methylaniline

  • Cyclopropylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene, followed by 3-bromo-2-methylaniline (1.0 eq) and cyclopropylamine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 3-bromo-N-cyclopropyl-2-methylaniline.

Expected Yield: 43-99% (based on similar reactions)[14]

Synthesis_Workflow 2-methylaniline 2-methylaniline 3-bromo-2-methylaniline 3-bromo-2-methylaniline 2-methylaniline->3-bromo-2-methylaniline NBS, DCM 3-bromo-N-cyclopropyl-2-methylaniline 3-bromo-N-cyclopropyl-2-methylaniline 3-bromo-2-methylaniline->3-bromo-N-cyclopropyl-2-methylaniline Cyclopropylamine, Pd2(dba)3, BINAP, NaOtBu

Synthetic workflow for 3-bromo-N-cyclopropyl-2-methylaniline.

Therapeutic Applications and Investigational Protocols

The unique structural features of 3-bromo-N-cyclopropyl-2-methylaniline make it an attractive starting point for the development of a wide range of therapeutic agents. The bromine atom serves as a key functionalization point for diversification of the molecular scaffold.

Application Area 1: Kinase Inhibitors in Oncology

Many approved and investigational kinase inhibitors feature an aniline or substituted aniline core that interacts with the hinge region of the kinase domain. The 3-bromo-N-cyclopropyl-2-methylaniline scaffold can be elaborated to target various kinases implicated in cancer.

Strategy: Utilize the bromine atom for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce fragments that can bind to the active site of target kinases.

Kinase_Inhibitor_Strategy Scaffold 3-bromo-N-cyclopropyl- 2-methylaniline Coupling Palladium-Catalyzed Cross-Coupling Scaffold->Coupling Library Library of Kinase Inhibitor Candidates Coupling->Library Diversity Diverse Building Blocks (Boronic Acids, Alkynes, Amines) Diversity->Coupling Screening Kinase Activity Screening Library->Screening Lead Lead Compound Screening->Lead

Strategy for developing kinase inhibitors.
Protocol 3: Suzuki Coupling for Kinase Inhibitor Synthesis

Materials:

  • 3-bromo-N-cyclopropyl-2-methylaniline

  • Aryl or heteroaryl boronic acid/ester

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane and water (10:1)

  • Argon or Nitrogen gas

Procedure:

  • In a microwave vial, combine 3-bromo-N-cyclopropyl-2-methylaniline (1.0 eq), the boronic acid/ester (1.2 eq), Pd(OAc)2 (0.05 eq), SPhos (0.1 eq), and K3PO4 (2.0 eq).

  • Evacuate and backfill the vial with argon or nitrogen.

  • Add the dioxane/water solvent mixture.

  • Seal the vial and heat in a microwave reactor to 100-150 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography or preparative HPLC.

Application Area 2: Antibacterial Agents

Aniline derivatives have been explored for their antibacterial properties. The lipophilicity and structural rigidity imparted by the cyclopropyl and methyl groups may enhance cell wall penetration and target engagement in bacteria.

Strategy: The bromine atom can be replaced with various bioisosteric groups to modulate the electronic and steric properties of the molecule, potentially leading to enhanced antibacterial activity.[15]

Protocol 4: Bioisosteric Replacement of Bromine

Example: Synthesis of a Thiophene Analog via Stille Coupling

Materials:

  • 3-bromo-N-cyclopropyl-2-methylaniline

  • 2-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add 3-bromo-N-cyclopropyl-2-methylaniline (1.0 eq), 2-(tributylstannyl)thiophene (1.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Evacuate and backfill with argon or nitrogen.

  • Add anhydrous DMF and heat the reaction to 90 °C for 12 hours.

  • Monitor by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous KF solution (to remove tin byproducts) and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Conclusion

3-bromo-N-cyclopropyl-2-methylaniline represents a strategically designed building block with significant potential in the development of novel therapeutics. Its unique combination of a reactive bromine handle, a conformationally influencing methyl group, and a metabolically robust cyclopropylamine moiety provides a versatile platform for medicinal chemists. The protocols detailed in these application notes offer a starting point for the synthesis and derivatization of this compound, paving the way for the discovery of new and effective drugs.

References

  • PubChem. 3-Bromo-o-toluidine. Retrieved from [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. Retrieved from [Link]

  • ResearchGate. synthesis of Cyclopropyl anilines. Retrieved from [Link]

  • ACS Publications. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Retrieved from [Link]

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

  • PubChem. 3-bromo-N-(cyclopropylmethyl)quinolin-2-amine. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Retrieved from [Link]

  • NIH. Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Retrieved from [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Scientific Update - UK. The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. Preparation method of bromoaniline.
  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • ChemRxiv. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved from [Link]

  • NIH. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. Retrieved from [Link]

  • ResearchGate. The proposed mechanism of C−N cross coupling between aniline and.... Retrieved from [Link]

  • Sci-Hub. Synthetic routes to cyclopropylidenecarbinols and to cyclopropylidienes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-bromo-N-cyclopropyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-bromo-N-cyclopropyl-2-methylaniline. This guide provides in-depth troubleshooting advice and frequently asked questions to address common purification challenges encountered during and after its synthesis. The purity of this intermediate is often critical for successful downstream applications, making robust purification protocols essential.

This document is structured to provide immediate, actionable solutions to specific problems. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My crude product is contaminated with a more polar, basic impurity, likely the unreacted starting material (N-cyclopropyl-2-methylaniline). How can I remove it?

Answer:

This is a classic purification challenge where both the product and the impurity are basic amines. The most effective method is an acidic wash (liquid-liquid extraction), which leverages the basicity of the aniline functional group.

Causality & Rationale: Aniline and its derivatives are weak bases. They react with acids to form ammonium salts, which are ionic and therefore highly soluble in water.[1] By dissolving your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1M HCl), you can protonate both your desired product and the starting material, pulling them into the aqueous layer as salts. Neutral and acidic impurities will remain in the organic layer. Subsequently, neutralizing the aqueous layer will deprotonate the ammonium salts, causing the pure amines to precipitate or be extracted back into a fresh organic layer.

While this initial step removes non-basic impurities, it does not separate the two amines. The separation is then achieved efficiently via column chromatography, as the starting material is significantly more polar than the brominated product.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.[1]

  • Separation: Drain the lower aqueous layer (containing the protonated amines) into a clean flask. Discard the upper organic layer (containing non-basic impurities).

  • Neutralization: Return the aqueous layer to the separatory funnel. Slowly add 2M aqueous NaOH while swirling until the solution is basic (confirm with pH paper, pH > 9). You may observe the amine product precipitating or forming an oil.

  • Back-Extraction: Add a fresh portion of ethyl acetate to the funnel. Shake vigorously to extract the neutralized amine product back into the organic layer.

  • Drying and Concentration: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, but still mixed, amines.

  • Final Purification: Proceed with column chromatography for final separation of the product from the starting material.

Q2: My TLC analysis shows my product is streaking badly on the silica plate. How can I get clean separation during column chromatography?

Answer:

Streaking of amines on silica gel is a very common issue. It occurs because the amine's basic lone pair of electrons interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This strong, sometimes irreversible, binding leads to poor separation, broad peaks, and lower recovery.

To resolve this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent system.

Causality & Rationale: By adding a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the mobile phase, you create a competitive binding scenario. The modifier base will preferentially interact with the acidic silanol groups, effectively "passivating" the silica surface. This allows your aniline product to travel through the column based on its polarity without the strong, undesirable ionic interactions, resulting in sharp, well-defined bands.[2]

Data Summary: Eluent Modification for Amine Chromatography
ModifierRecommended Concentration (v/v)Boiling PointNotes
Triethylamine (TEA)0.1 - 1.0%89 °CMost common choice. Easily removed under vacuum.
Diisopropylethylamine (DIPEA)0.1 - 1.0%127 °CMore sterically hindered and less nucleophilic.
Ammonia (in MeOH)~1% of a 7N solution-33 °CEffective, but can be less convenient to handle.
Detailed Protocol: Modified Flash Column Chromatography
  • TLC Analysis: First, find a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf value of ~0.3. Test this system on a TLC plate, but add one drop of TEA to the developing chamber to equilibrate the vapor space. This will simulate the column conditions.[1]

  • Slurry Preparation: Prepare the column slurry by mixing silica gel with your chosen eluent (e.g., 95:5 Hexane:EtOAc) that already contains 0.5% TEA.

  • Column Packing: Pack the column with the slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution: Elute the column with the TEA-modified solvent system, collecting fractions and monitoring by TLC. A gradient elution, starting with a low polarity mixture and gradually increasing it, is often effective for separating closely related compounds.[3]

Q3: I suspect my product is contaminated with regioisomers or over-brominated species. Will extraction work?

Answer:

No, acid-base extraction will not separate isomers or compounds with similar basicity. These impurities—such as 5-bromo-N-cyclopropyl-2-methylaniline or dibrominated products—have nearly identical pKa values to your target compound. The most reliable method for separating these types of impurities is high-resolution column chromatography or preparative HPLC.[3]

Causality & Rationale: Isomers and over-brominated byproducts typically have small differences in polarity due to changes in their dipole moments and surface area. While these differences are insufficient for separation by extraction, they are often large enough to be resolved by chromatography. A shallower solvent gradient and using a high-resolution silica gel (e.g., 230-400 mesh) will enhance the separation.[3] Purity assessment by analytical methods like HPLC or GC-MS is crucial to confirm the separation's success.[4][5]

Frequently Asked Questions (FAQs)

What are the most likely impurities in a typical synthesis of 3-bromo-N-cyclopropyl-2-methylaniline?

Based on common synthetic routes, such as the direct bromination of N-cyclopropyl-2-methylaniline, the primary impurities include:

  • Unreacted Starting Material: N-cyclopropyl-2-methylaniline.

  • Regioisomers: Bromination at other positions on the aromatic ring.

  • Over-brominated Products: Di- or tri-brominated species.

  • Reagent Residue: Residual acids or bases used in the reaction.

What is the best first-pass purification strategy for my crude product?

An acid-base extraction is the ideal first step. It efficiently removes any non-basic organic impurities and inorganic salts, significantly cleaning up the material before the more resource-intensive chromatographic step.

How do I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of column chromatography. For final purity assessment and characterization, instrumental analysis is required.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile impurities and confirming the molecular weight of the product.[4]

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on purity.[5][6]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure and isomeric purity of the final product.

Visualizing the Purification Workflow

A logical workflow ensures efficient and effective purification. The following diagrams illustrate the decision-making process and a key experimental protocol.

Purification_Decision_Tree Start Crude 3-bromo-N-cyclopropyl-2-methylaniline Extraction Perform Acid-Base Extraction Start->Extraction Initial Cleanup TLC Analyze by TLC (with 0.5% TEA) Extraction->TLC Assess Separation Needs Chromatography Flash Column Chromatography (Eluent + 0.5% TEA) TLC->Chromatography Isomers or SM present Analysis Purity & Structural Analysis (GC-MS, HPLC, NMR) Chromatography->Analysis Collect & Combine Fractions PureProduct Pure Product (>98%) Analysis->PureProduct

Caption: Decision tree for the purification of 3-bromo-N-cyclopropyl-2-methylaniline.

Acid_Base_Extraction_Workflow step1 Step 1: Dissolution Dissolve crude product in Ethyl Acetate step2 Step 2: Acid Wash Wash with 1M HCl step1->step2 step3 Step 3: Separation Separate Layers Aqueous Layer: Contains Product Salt Organic Layer: Contains Neutral Impurities (Discard) step2->step3 step4 step4 step3->step4 step5 Step 5: Back-Extraction Extract with fresh Ethyl Acetate step4->step5 step6 Step 6: Final Steps Dry organic layer (Na2SO4) Filter and concentrate step5->step6

Caption: Step-by-step workflow for the acid-base extraction of aniline derivatives.

References
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]

  • Gao, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. PMC - NIH.[Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.[Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?[Link]

  • Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(11), 1862–1869. [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Separations, 8(11), 216. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Confirmation of 3-bromo-N-cyclopropyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, multi-faceted spectroscopic approach to the structural confirmation of 3-bromo-N-cyclopropyl-2-methylaniline, a substituted aniline derivative of interest to researchers in pharmaceutical development and organic synthesis. Given the compound's specific substitution pattern, unambiguous characterization is paramount to ensure purity and validate synthetic outcomes. We will compare and contrast the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not only expected results but also the underlying principles and comparative data from structurally related molecules.

The Imperative of Orthogonal Analysis

In modern chemical analysis, relying on a single technique is insufficient for the definitive confirmation of a novel or complex molecule. Each spectroscopic method probes different aspects of a molecule's structure, and when used in concert, they provide a self-validating system of orthogonal data. For 3-bromo-N-cyclopropyl-2-methylaniline, ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework and connectivity, IR spectroscopy will confirm the presence of key functional groups, and Mass Spectrometry will determine the molecular weight and elemental composition, particularly the presence of bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the proximity of neighboring protons. For 3-bromo-N-cyclopropyl-2-methylaniline, we anticipate a distinct set of signals.

Predicted ¹H NMR Signals (in CDCl₃, 400 MHz):

  • Aromatic Protons (δ 6.5-7.5 ppm): The benzene ring has three protons. Their chemical shifts and splitting patterns are dictated by the electronic effects of the three substituents. The N-cyclopropylamino group is an activating, ortho-para directing group, the methyl group is weakly activating, and the bromine is deactivating. This will lead to a complex splitting pattern, likely in the form of multiplets or distinct doublets and triplets. Comparison with 3-bromo-N-methylaniline shows a triplet around 7.07 ppm, which is a useful reference point.[1]

  • N-H Proton (δ ~3.5-4.5 ppm): As a secondary amine, a broad singlet is expected for the N-H proton. Its chemical shift can be variable and is dependent on concentration and solvent.

  • Cyclopropyl Methine Proton (δ ~2.5-3.0 ppm): The single proton on the cyclopropyl ring attached to the nitrogen will be a multiplet, coupled to the four adjacent methylene protons.

  • Methyl Protons (δ ~2.2 ppm): The methyl group at the C2 position is expected to appear as a sharp singlet. In the related N,2-dimethylaniline, this signal appears at 2.21 ppm.[1]

  • Cyclopropyl Methylene Protons (δ ~0.5-1.0 ppm): The four protons of the two CH₂ groups in the cyclopropyl ring will appear as complex multiplets in the upfield region of the spectrum. This is a characteristic signature of the cyclopropyl group.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the signals to determine proton ratios and analyze the splitting patterns (multiplicity) to deduce proton connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh 5-10 mg of Sample P2 Dissolve in ~0.7 mL CDCl3 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert into Spectrometer (400 MHz) P3->A1 A2 Acquire FID Data (16-32 Scans) A1->A2 D1 Fourier Transform A2->D1 D2 Phase Correction D1->D2 D3 Calibrate to Solvent Peak D2->D3 D4 Integrate Peaks & Analyze Multiplicity D3->D4 R R D4->R Final Spectrum & Structural Assignment

Caption: Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule.

Predicted ¹³C NMR Signals (in CDCl₃, 101 MHz):

  • Aromatic Carbons (δ 110-150 ppm): Nine carbon atoms are present in the molecule, and due to the lack of symmetry, nine distinct signals are expected. Six of these will be in the aromatic region. The carbon attached to the nitrogen (C-N) will be the most downfield, likely around 145-150 ppm. The carbon bearing the bromine (C-Br) will be shifted upfield relative to a C-H due to the heavy atom effect, typically appearing around 120-125 ppm.[4]

  • Cyclopropyl Methine Carbon (δ ~30-35 ppm): The CH carbon of the cyclopropyl group.

  • Methyl Carbon (δ ~17-20 ppm): The methyl group carbon signal is expected in the aliphatic region. For N,2-dimethylaniline, this carbon appears at 17.29 ppm.[1]

  • Cyclopropyl Methylene Carbons (δ ~5-15 ppm): The two CH₂ carbons of the cyclopropyl ring will be found at a very upfield chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is analogous to that for ¹H NMR, but data acquisition typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid method to confirm the presence of key functional groups.

Predicted Key IR Absorption Bands (ATR-IR):

  • N-H Stretch (~3400 cm⁻¹): A single, sharp absorption band in this region is characteristic of a secondary amine.[5] Primary amines would show two bands (symmetric and asymmetric stretching), while tertiary amines would show none.[5][6] This is a critical diagnostic peak.

  • Aromatic C-H Stretch (>3000 cm⁻¹): A series of absorptions just above 3000 cm⁻¹ confirms the presence of the benzene ring.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the methyl and cyclopropyl groups.

  • Aromatic C=C Bending (1600-1450 cm⁻¹): Several sharp bands in this region are characteristic of the aromatic ring.

  • C-N Stretch (1335-1250 cm⁻¹): Aromatic amines typically show a strong C-N stretching band in this region.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically averaging 16-32 scans.

  • Analysis: Identify the key absorption bands and compare them to known frequencies for confirmation of functional groups.

G cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation P1 Clean ATR Crystal P2 Record Background Spectrum P1->P2 A1 Apply 1 Drop of Liquid Sample P2->A1 A2 Acquire Spectrum (16-32 Scans) A1->A2 D1 Identify Key Absorption Bands (N-H, C-H, C=C) A2->D1 D2 Compare to Reference Data D1->D2 R R D2->R Confirmation of Functional Groups

Caption: Workflow for ATR-IR Analysis.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

MS provides the molecular weight of a compound and, through fragmentation and isotopic patterns, offers further structural proof. For halogenated compounds, it is exceptionally powerful.

Predicted Mass Spectrum Features (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): The molecular formula is C₁₀H₁₂BrN. The key confirmatory feature will be a pair of peaks for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8] Therefore, we expect to see two peaks of almost equal intensity at:

    • m/z = 225 (for the molecule containing ⁷⁹Br)

    • m/z = 227 (for the molecule containing ⁸¹Br) This characteristic "M" and "M+2" pattern is definitive evidence for the presence of a single bromine atom.[7]

  • Fragmentation Patterns: Common fragmentation in anilines involves the loss of groups attached to the nitrogen. We might expect to see fragments corresponding to the loss of the cyclopropyl group or cleavage of the ring itself.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte from any impurities.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization at 70 eV).

  • Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the target compound. Look for the molecular ion pair (M⁺ and M+2) and characteristic fragment ions.

G cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis P1 Prepare Dilute Solution (~100 ppm) A1 Inject into GC P1->A1 A2 Separate on Capillary Column A1->A2 A3 Ionize (EI, 70 eV) & Detect Fragments A2->A3 D1 Identify Molecular Ion Peaks (M, M+2) A3->D1 D2 Analyze Isotopic Ratio (~1:1) D1->D2 D3 Interpret Fragmentation D2->D3 R R D3->R Confirm MW & Presence of One Bromine Atom

Caption: Workflow for GC-MS Analysis.

Data Summary and Comparative Analysis

The true power of this analysis comes from integrating the data and comparing it with known compounds.

Table 1: Predicted Spectroscopic Data for 3-bromo-N-cyclopropyl-2-methylaniline

TechniqueFeaturePredicted ValueRationale / Confirmation Point
¹H NMR Aromatic-Hδ 6.5-7.5 ppm (3H, m)Complex pattern due to substitution.
N-Hδ ~3.5-4.5 ppm (1H, br s)Characteristic of a secondary amine.
Cyclopropyl-CHδ ~2.5-3.0 ppm (1H, m)Methine proton adjacent to Nitrogen.
Methyl-Hδ ~2.2 ppm (3H, s)Sharp singlet for the aryl-CH₃ group.
Cyclopropyl-CH₂δ ~0.5-1.0 ppm (4H, m)Highly shielded, characteristic of the ring.
¹³C NMR Aromatic C-Nδ ~145-150 ppmCarbon attached to electronegative N.
Aromatic C-Brδ ~120-125 ppmHeavy atom effect.
Other Aromatic Cδ 110-140 ppmFour additional aromatic carbon signals.
Cyclopropyl-CHδ ~30-35 ppmAliphatic methine carbon.
Methyl-Cδ ~17-20 ppmAliphatic methyl carbon.
Cyclopropyl-CH₂δ ~5-15 ppmHighly shielded aliphatic methylene carbons.
IR N-H Stretch~3400 cm⁻¹Confirms secondary amine.
C-H Stretches>3000 & <3000 cm⁻¹Confirms aromatic and aliphatic C-H bonds.
C=C Stretch1600-1450 cm⁻¹Confirms aromatic ring.
MS Molecular Ionm/z 225, 227Confirms molecular weight and presence of one Br atom.
Isotopic Ratio~1:1Definitive signature for bromine.

Table 2: Comparison with Spectroscopic Data of Analogs

CompoundKey ¹H NMR Signal (CDCl₃)Key ¹³C NMR Signal (CDCl₃)Key MS (m/z) FeatureSource
3-bromo-N-methylaniline δ 7.07 (t, 1H), 2.85 (s, 3H)δ 150.4 (C-N), 123.1 (C-Br), 30.4 (N-CH₃)185, 187 (M⁺, M+2)[1]
N,2-dimethylaniline δ 7.31–7.13 (m, 2H), 2.96 (s, 3H), 2.21 (s, 3H)δ 147.1 (C-N), 127.1 (C-CH₃), 30.7 (N-CH₃), 17.3 (Ar-CH₃)121 (M⁺)[1]
N-cyclopropylaniline δ 7.21 (m, 2H), 2.45 (m, 1H), 0.79 (m, 2H), 0.53 (m, 2H)Not Available133 (M⁺)[9]

This comparative table demonstrates how the predicted values for our target molecule are logically derived. The aromatic signals will resemble those of 3-bromo-N-methylaniline but shifted by the 2-methyl group. The N-substituent signals will be analogous to N-cyclopropylaniline, and the aryl-methyl signal will be similar to that in N,2-dimethylaniline. The mass spectrum's key feature—the bromine doublet—will be identical in pattern to 3-bromo-N-methylaniline, just shifted by the mass difference between a cyclopropyl and a methyl group (26 amu).

Conclusion

The unambiguous confirmation of 3-bromo-N-cyclopropyl-2-methylaniline is achieved not by a single measurement but by the convergence of evidence from multiple, orthogonal spectroscopic techniques. The ¹H and ¹³C NMR spectra provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the essential secondary amine functionality, and mass spectrometry provides the definitive molecular weight and the unmistakable isotopic signature of a monobrominated compound. By comparing these results against predicted values and data from known analogs, researchers can have the highest degree of confidence in the structural integrity of their material.

References

  • The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
  • ACS Publications. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
  • PubChem. 3-Bromo-N-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Available at: [Link]

  • PubMed. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. National Center for Biotechnology Information. Available at: [Link]

  • Pearson. The molecule that gave the mass spectrum shown here contains a halogen. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • PubChem. N-Cyclopropylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Available at: [Link]

  • YouTube. (2018). 14.3 Interpreting More IR Spectra | Organic Chemistry. Chad's Prep. Available at: [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

Sources

comparison of different catalysts for N-cyclopropylation of 3-bromo-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Cyclopropyl Aniline Moiety

In the landscape of modern drug discovery and development, the N-cyclopropyl aniline scaffold has emerged as a privileged structural motif. Its presence in numerous pharmaceutical agents is attributed to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. This three-membered ring can modulate a molecule's physicochemical properties, such as lipophilicity and pKa, thereby enhancing its pharmacokinetic profile and target-binding affinity. The specific substrate , 3-bromo-2-methylaniline, presents a synthetically relevant challenge due to the steric hindrance from the ortho-methyl group and the electronic properties of the bromo substituent. This guide provides a comprehensive comparison of the primary catalytic systems for the N-cyclopropylation of this and related anilines, supported by mechanistic insights and experimental data to inform catalyst selection for researchers in synthetic and medicinal chemistry.

Overview of Predominant Catalytic Strategies

The formation of the C(aryl)-N bond with a cyclopropyl group is predominantly achieved through two major transition-metal-catalyzed cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation. Each approach possesses distinct advantages and is governed by different mechanistic principles, catalyst compositions, and reaction parameters.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds.[1][2] The reaction typically involves a palladium(0) catalyst, a phosphine-based ligand, and a base to couple an amine with an aryl halide or sulfonate.[1][3]

Mechanistic Rationale

The catalytic cycle, a well-established sequence of organometallic transformations, is the foundation of this reaction's success. The choice of ligand is paramount, as it modulates the steric and electronic properties of the palladium center, influencing the efficiency of each step. Bulky, electron-rich biaryl phosphine ligands, developed by the Buchwald group, have proven exceptionally effective in promoting the reaction for challenging substrates.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination (RNH2) Amine_Complex [L_nPd(II)(Ar)(NH2R)]+X- Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amido_Complex L_nPd(II)(Ar)(NHR) Deprotonation->Amido_Complex RedElim Reductive Elimination RedElim->Pd0 Product Ar-NH-Cyclopropyl RedElim->Product ArX Ar-X (e.g., 3-bromo-2-methylaniline) ArX->OxAdd Amine Cyclopropylamine Amine->Amine_Coord Base Base (e.g., NaOtBu) Base->Deprotonation

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.

Performance and Experimental Considerations

For a substrate like 3-bromo-2-methylaniline, the steric hindrance from the ortho-methyl group can impede the reaction. The selection of a sufficiently bulky ligand is critical to promote the reductive elimination step and prevent catalyst decomposition.

  • Catalyst System: A combination of a palladium precatalyst, such as [(tBuBrettPhos)Pd(allyl)]OTf, with a sterically demanding biaryl phosphine ligand like tBuBrettPhos is highly effective.[4] These systems are often air-stable, simplifying experimental setup.[4]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used to facilitate the deprotonation of the coordinated amine. For substrates with base-sensitive functional groups, weaker bases like LHMDS can be employed.[3]

  • Solvent and Temperature: Aprotic polar solvents such as toluene or dioxane are typical, with reaction temperatures ranging from 80 to 110 °C.

Representative Experimental Protocol: Palladium-Catalyzed N-Cyclopropylation
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add 3-bromo-2-methylaniline (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Atmosphere Exchange: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by cyclopropylamine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed N-Cyclopropylation (Ullmann/Chan-Lam Type)

The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh conditions.[5] Modern modifications, often referred to as Chan-Lam coupling, utilize soluble copper sources, ligands, and various coupling partners like boronic acids, enabling the reaction to proceed under significantly milder conditions.[6][7][8]

Mechanistic Rationale

The mechanism of the copper-catalyzed N-cyclopropylation, particularly with a boronic acid derivative, is thought to proceed through a different pathway than the palladium-catalyzed counterpart. While still the subject of study, a plausible cycle involves the formation of a copper(II) amide intermediate. The presence of a ligand, such as 2,2'-bipyridine or 1,10-phenanthroline, accelerates the reaction.[8][9]

Copper_Catalyzed_Cycle cluster_cycle Copper-Catalyzed N-Cyclopropylation Cycle CuII L_nCu(II)X_2 Amine_Coord Amine Coordination (ArNH2) Oxidant Oxidant (Air/O2) CuII->Oxidant regeneration Cu_Amine L_nCu(II)(NH2Ar)X Amine_Coord->Cu_Amine Deprotonation Deprotonation (Base) Cu_Amide L_nCu(II)(NHAr)X Deprotonation->Cu_Amide Transmetalation Transmetalation (Cyclopropyl-B(OR)2) Cu_III_Intermediate L_nCu(III)(NHAr)(Cyclopropyl)X Transmetalation->Cu_III_Intermediate RedElim Reductive Elimination RedElim->CuII Product Ar-NH-Cyclopropyl RedElim->Product ArNH2 Ar-NH2 (e.g., 3-bromo-2-methylaniline) ArNH2->Amine_Coord CyclopropylBoronic Cyclopropylboronic acid CyclopropylBoronic->Transmetalation Base Base (e.g., Na2CO3) Base->Deprotonation

Caption: Proposed cycle for Copper-catalyzed Chan-Lam N-cyclopropylation.

Performance and Experimental Considerations

Copper-catalyzed methods offer a cost-effective alternative to palladium. The use of cyclopropylboronic acid or its trifluoroborate salt as the cyclopropyl source is common.

  • Catalyst System: A typical system consists of a copper(II) salt like Cu(OAc)₂ and a nitrogen-based bidentate ligand such as 2,2'-bipyridine or 1,10-phenanthroline.[6][10]

  • Cyclopropyl Source: Cyclopropylboronic acid is a readily available and effective reagent for this transformation.[6][10]

  • Oxidant and Base: The reaction often requires an oxidant, with atmospheric air (oxygen) being a convenient and green choice.[6][8] A mild inorganic base like sodium carbonate is usually sufficient.[6][10]

  • Solvent and Temperature: Dichloroethane is a commonly reported solvent, with reactions typically run at moderate temperatures (e.g., 60-80 °C).[6][10]

Representative Experimental Protocol: Copper-Promoted N-Cyclopropylation
  • Reaction Setup: In a vial, combine Cu(OAc)₂ (1.0 equiv), 2,2'-bipyridine (1.0 equiv), 3-bromo-2-methylaniline (1.0 mmol, 1.0 equiv), cyclopropylboronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add dichloroethane (5 mL).

  • Reaction: Seal the vial (leaving it open to the air) and stir the mixture at 80 °C for 12 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the N-cyclopropyl product.

Comparative Analysis of Catalytic Systems

The choice between a palladium- or copper-based system depends on several factors, including cost, substrate scope, functional group tolerance, and desired reaction conditions.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann/Chan-Lam)
Catalyst Cost High (Palladium is a precious metal)Low (Copper is abundant and inexpensive)
Ligand Often complex, proprietary, and costly biaryl phosphinesSimple, commercially available N-ligands (e.g., bipyridine)[6]
Reaction Temp. Generally higher (80-110 °C)Generally milder (60-80 °C)
Base Strong organic bases (e.g., NaOt-Bu) required[3]Mild inorganic bases (e.g., Na₂CO₃) are often sufficient[6]
Functional Group Tolerance Very broad, a key advantage of modern systems[4]Good, but can be more sensitive to certain functional groups
Air/Moisture Requires inert atmosphere; precatalysts improve air stability[4]Often tolerant of or even requires air (O₂) as an oxidant[6][8]
Substrate Scope Excellent for a wide range of aryl halides, including chlorides[4]Traditionally better for aryl iodides/bromides; boronic acids broaden scope[5]
Typical Yields Good to excellentGood to excellent[6]

For the specific case of 3-bromo-2-methylaniline , both systems are viable. The Buchwald-Hartwig approach, with a modern bulky ligand, is likely to be more robust and higher-yielding, especially if scaling up, due to its well-understood mechanism and high turnover numbers. However, the copper-catalyzed method presents a more economical and operationally simpler alternative, particularly for smaller-scale synthesis, given its use of cheaper reagents and tolerance to air.

Workflow Visualization

Experimental_Workflow cluster_Pd Palladium-Catalyzed Protocol cluster_Cu Copper-Catalyzed Protocol cluster_common Common Steps Pd_Setup 1. Setup (Schlenk tube, Pd catalyst, ligand, base, aniline) Pd_Inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) Pd_Add 3. Add Solvent & Amine Pd_React 4. Heat Reaction (100 °C, 12-24h) Workup Workup (Quench, Extract, Dry) Pd_React->Workup Cu_Setup 1. Setup (Vial, Cu salt, ligand, aniline, boronic acid, base) Cu_Add 2. Add Solvent Cu_React 3. Heat Reaction in Air (80 °C, 12h) Cu_Filter 4. Filter through Celite Purify Purification (Column Chromatography) Cu_Filter->Purify Workup->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Caption: General experimental workflow for N-cyclopropylation.

Conclusion

The N-cyclopropylation of 3-bromo-2-methylaniline can be effectively achieved using both palladium- and copper-based catalytic systems. The Buchwald-Hartwig amination stands out for its broad applicability and high efficiency, particularly when employing advanced, sterically hindered phosphine ligands that can overcome the challenge of the ortho-substituted aniline. This method is the preferred choice for achieving high yields and substrate scope. In contrast, the copper-catalyzed Chan-Lam reaction offers a compelling alternative characterized by lower costs, milder conditions, and operational simplicity, making it an excellent option for process development and cost-sensitive applications. The ultimate selection of the catalyst will depend on the specific project goals, balancing the need for versatility and yield against economic and environmental considerations.

References

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines. ResearchGate.[Link]

  • Catalytic N-Alkylation of Anilines. ResearchGate.[Link]

  • Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chem Commun (Camb).[Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry.[Link]

  • Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Chemical Science.[Link]

  • Direct Catalytic Asymmetric Cyclopropylphosphonation Reactions of N,N-Dialkyl Groups of Aniline Derivatives by Ru(II)-Pheox Complex. Organic Letters.[Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Mechanistic Study on [3+2] Cycloaddition and Cyclopropanation Reactions of 1,3-Dioxepine Derivatives in the Presence of Copper(I) Catalyst. Organometallics.[Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. MDPI.[Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.[Link]

  • Ullmann condensation. Wikipedia.[Link]

  • Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. PubMed.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Cooperative photoredox and N-heterocyclic carbene-catalyzed formal C–H acylation of cyclopropanes. PubMed Central.[Link]

  • On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. ResearchGate.[Link]

  • Ullmann Reaction. Organic Chemistry Portal.[Link]

  • Mechanistic study on the palladium-catalyzed (3 + 2) intramolecular cycloaddition of alk-5-enylidenecyclopropanes. Dalton Transactions.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry.[Link]

  • Organic Letters Ahead of Print. ACS Publications.[Link]

  • Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications.[Link]

  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. RSC Publishing.[Link]

  • PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation. DSpace@MIT.[Link]

  • Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. PubMed.[Link]

  • Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. ResearchGate.[Link]

  • DFT Study of the Palladium-Catalyzed Cyclopropanation Reaction. Sci-Hub.[Link]

  • Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. ResearchGate.[Link]

Sources

A Senior Application Scientist's Guide to N-Alkylation of Anilines: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of N-Alkylated Anilines

N-alkylated anilines are foundational scaffolds in a vast array of chemical enterprises, from the synthesis of life-saving pharmaceuticals and high-performance polymers to the development of advanced agrochemicals and materials. The strategic introduction of alkyl groups to the nitrogen atom of anilines profoundly modulates their physicochemical and biological properties, including basicity, lipophilicity, and target engagement. Consequently, the ability to selectively and efficiently perform N-alkylation is a critical skill for researchers in both academic and industrial settings.

This in-depth technical guide provides a comparative analysis of the most pertinent methods for the N-alkylation of anilines. We will delve into the mechanistic underpinnings, practical considerations, and the relative merits and drawbacks of classical and modern synthetic strategies. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting an N-alkylation methodology, ensuring the optimal path to their target molecules.

Comparative Analysis of N-Alkylation Methodologies

The choice of an N-alkylation strategy is dictated by a multitude of factors, including the desired product (mono- vs. di-alkylation), the nature of the starting materials, functional group tolerance, and considerations of cost, safety, and environmental impact. Here, we compare four key methodologies: Classical N-Alkylation with Alkyl Halides, Reductive Amination, "Borrowing Hydrogen" Catalysis, and the Buchwald-Hartwig Amination.

MethodAlkylating AgentCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Classical N-Alkylation Alkyl Halides (R-X)Base (e.g., K₂CO₃, Et₃N)Elevated temperaturesSimple reagents, straightforward setupPoor selectivity (over-alkylation), harsh conditions, salt waste generation[1]
Reductive Amination Aldehydes (RCHO) or Ketones (RCOR')Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd)Mild (often room temperature)High selectivity for mono-alkylation, broad substrate scope, mild conditions, one-pot procedures[2][3][4]Stoichiometric reductant waste, potential for side reactions with reducible functional groups[5]
"Borrowing Hydrogen" Alcohols (RCH₂OH)Transition metal catalyst (e.g., Ru, Ir, Mn, Co)[6]Elevated temperaturesAtom economical (water is the only byproduct), uses readily available alcohols, high selectivity[6][7]Requires a catalyst, can require high temperatures, potential for catalyst poisoning[8]
Buchwald-Hartwig Amination Aryl/Alkyl Halides or TriflatesPalladium catalyst with a phosphine ligand, BaseElevated temperaturesExcellent for aryl-N bond formation, broad scope for aryl halidesPrimarily for arylation, not the most common for simple alkylation, catalyst and ligand costs

Mechanistic Insights and Visualizations

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing N-alkylation reactions.

Classical N-Alkylation with Alkyl Halides

This method proceeds via a straightforward nucleophilic substitution (SN2) mechanism. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the resulting hydrohalic acid.

G cluster_0 Classical N-Alkylation (SN2) Aniline Aniline (Ar-NH₂) TransitionState [Ar-NH₂---R---X]‡ Aniline->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product N-Alkylated Aniline (Ar-NHR) TransitionState->Product HX H-X Salt Base-H⁺X⁻ Product->Salt + Base Base Base Base->Salt

Caption: Mechanism of Classical N-Alkylation.

Reductive Amination

This powerful and selective method involves a two-step, often one-pot, process. First, the aniline condenses with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-alkylated product.[2][9]

G cluster_1 Reductive Amination Aniline Aniline (Ar-NH₂) Imine Imine (Ar-N=CR₂) Aniline->Imine Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Imine Condensation (-H₂O) Product N-Alkylated Aniline (Ar-NH-CHR₂) Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product G cluster_2 Borrowing Hydrogen Catalytic Cycle Catalyst [M]-H₂ Aldehyde Aldehyde (RCHO) Catalyst->Aldehyde -2[H] Product N-Alkylated Aniline (Ar-NH-CH₂R) Catalyst->Product +2[H] Alcohol Alcohol (RCH₂OH) Alcohol->Aldehyde Oxidation Imine Imine (Ar-N=CHR) Aldehyde->Imine Aniline Aniline (Ar-NH₂) Aniline->Imine Condensation Imine->Product Reduction Water H₂O Imine->Water G cluster_3 Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd AmineComplex [L-Pd(II)(Ar)(NH₂R)]⁺X⁻ OxAdd->AmineComplex Amine Aniline (R-NH₂) Amine->AmineComplex Ligand Exchange AmidoComplex L-Pd(II)(Ar)(NHR) AmineComplex->AmidoComplex -HX Product N-Alkylated Aniline (Ar-NHR) AmidoComplex->Product Reductive Elimination Product->Pd0 Base Base Base->AmidoComplex + Base BaseH Base-H⁺X⁻

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols are provided as representative examples and should be adapted and optimized for specific substrates and scales.

Protocol 1: Classical N-Alkylation of Aniline with Benzyl Bromide

Causality: This protocol exemplifies a direct SN2 reaction. The use of a base (potassium carbonate) is crucial to neutralize the HBr generated, driving the reaction to completion. The elevated temperature is necessary to overcome the activation energy of the reaction.

Materials:

  • Aniline

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-benzylaniline.

Protocol 2: Reductive Amination of Aniline with Benzaldehyde

[2]Causality: This one-pot procedure relies on the in situ formation of the imine from aniline and benzaldehyde, which is then immediately reduced by sodium triacetoxyborohydride. Acetic acid acts as a catalyst for imine formation. Sodium triacetoxyborohydride is a mild and selective reducing agent that tolerates many functional groups and does not reduce the starting aldehyde.

[2]Materials:

  • Aniline

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of aniline (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting aniline is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-benzylaniline.

Protocol 3: "Borrowing Hydrogen" N-Alkylation of Aniline with Benzyl Alcohol

[10]Causality: This protocol utilizes a cobalt catalyst to facilitate the hydrogen autotransfer process. The base is essential for the catalytic cycle, and the higher temperature is required for the initial dehydrogenation of the alcohol. Toluene is a suitable high-boiling solvent for this transformation.

Materials:

  • Aniline

  • Benzyl alcohol

  • Potassium hydroxide (KOH)

  • Cobalt(II) catalyst (e.g., as described in the reference) *[10] Toluene (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried screw-capped reaction tube, add the cobalt catalyst (1 mol%), potassium hydroxide (0.5 eq.), aniline (1.0 eq.), benzyl alcohol (1.1 eq.), and anhydrous toluene.

  • Seal the tube and heat the reaction mixture in an oil bath at 110°C with vigorous stirring for 6 hours. 3[10]. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-benzylaniline.

Conclusion: Selecting the Optimal N-Alkylation Strategy

The N-alkylation of anilines is a versatile and indispensable transformation in modern organic synthesis. While classical methods using alkyl halides offer simplicity, they are often hampered by a lack of selectivity. For controlled mono-alkylation with a broad substrate scope and mild conditions, reductive amination stands out as a robust and reliable choice. For syntheses where atom economy and green chemistry principles are paramount, the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents and generates only water as a byproduct, presents an increasingly attractive option. The Buchwald-Hartwig amination , while a powerhouse for the formation of aryl-nitrogen bonds, is generally not the primary choice for simple N-alkylation with alkyl halides but remains a critical tool in the synthetic chemist's arsenal.

Ultimately, the selection of the most appropriate N-alkylation method will be a function of the specific synthetic challenge at hand. By understanding the underlying mechanisms, advantages, and limitations of each approach, researchers can navigate the synthetic landscape with confidence and efficiency, paving the way for the discovery and development of novel and impactful molecules.

References

  • Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]

  • Wang, Y., et al. (2021). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Catalysis, 11(15), 9345-9354. [Link]

  • Kalita, R., Monga, Y., & Manna, K. (2025). N-alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry, 49, 2071-2078. [Link]

  • Aslam, M., et al. (2019). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Unpublished manuscript.
  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(28), 5854-5862. [Link]

  • Cheung, C. W., & Hu, X. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications, 7, 12494. [Link]

  • Smith, M. (2023). Functional group tolerant hydrogen borrowing C-alkylation. ChemRxiv. [Link]

  • Zheng, W., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(23), 16484-16488. [Link]

  • Emerson, W. R. (1944). Benzylaniline. Organic Syntheses, 24, 14. [Link]

  • Kempe, R., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Advanced Synthesis & Catalysis, 365(23), 4654-4661. [Link]

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. PubMed. [Link]

  • Aslam, M., et al. (2019). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Unpublished manuscript.
  • Smith, M. (2023). Functional group tolerant hydrogen borrowing C-alkylation. ChemRxiv. [Link]

  • Myers, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Smith, M., et al. (2023). Functional group tolerant hydrogen borrowing C-alkylation. ResearchGate. [Link]

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. PubMed. [Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5349-5413. [Link]

  • Emerson, W. R. (1944). Benzylaniline. Organic Syntheses, 24, 14. [Link]

  • Wikipedia contributors. (2023, November 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Smith, M., et al. (2023). Functional group tolerant hydrogen borrowing C-alkylation. ResearchGate. [Link]

  • Ananikov, V. P., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 78. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to N-Cyclopropylation: Buchwald-Hartwig vs. Copper-Catalyzed Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the incorporation of a cyclopropyl moiety onto a nitrogen atom is a frequently employed strategy to enhance metabolic stability, modulate basicity, and improve the conformational rigidity of bioactive molecules. The choice of synthetic methodology for this transformation is critical, impacting yield, substrate scope, and overall efficiency. This guide provides an in-depth, objective comparison of two prominent methods for N-cyclopropylation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling.

At a Glance: Key Differences

FeatureBuchwald-Hartwig N-CyclopropylationCopper-Catalyzed N-Cyclopropylation (Chan-Lam)
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., Cu(OAc)₂, CuI)
Ligand Bulky, electron-rich phosphines (e.g., BrettPhos, tBuBrettPhos)N-donor ligands (e.g., 1,10-phenanthroline, 2,2'-bipyridine)
Coupling Partner Aryl/heteroaryl halides or triflatesCyclopropylboronic acid or its derivatives
Key Reagents Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)Mild base (e.g., Na₂CO₃, K₃PO₄), often an oxidant (O₂)
Atmosphere Inert (Argon or Nitrogen)Often tolerant of air
Typical Temperature Room temperature to moderate heatingElevated temperatures (e.g., 80-100 °C)
Cost Higher (Palladium catalyst and specialized ligands)Lower (Copper salts and simpler ligands)
Substrate Scope Broad for aryl/heteroaryl halidesBroad for anilines and aliphatic amines

Mechanistic Insights: The "Why" Behind the Conditions

A deep understanding of the catalytic cycles is paramount for troubleshooting and optimizing these reactions. While both achieve the same bond formation, their mechanistic pathways are fundamentally different.

The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed N-arylation of cyclopropylamine follows a well-established cycle involving Pd(0) and Pd(II) intermediates.[1] The efficiency of this process is highly dependent on the choice of ligand, which must be both bulky and electron-rich to promote the key steps of the reaction.[2][3]

Buchwald_Hartwig cluster_0 Buchwald-Hartwig N-Cyclopropylation Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-N(H)CycPr(L) Ar-Pd(II)-N(H)CycPr(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-N(H)CycPr(L) Amine Coordination & Deprotonation (+ Cyclopropylamine, Base) Ar-Pd(II)-N(H)CycPr(L)->Pd(0)L Ar-N(H)CycPr Ar-N(H)CycPr Ar-Pd(II)-N(H)CycPr(L)->Ar-N(H)CycPr Reductive Elimination Chan_Lam cluster_1 Copper-Catalyzed N-Cyclopropylation Cu(II) Cu(II) Cu(II)-Amine Cu(II)-Amine Cu(II)->Cu(II)-Amine Ligand Exchange (+ R-NH₂) Cu(III)-Amine-CycPr Cu(III)-Amine-CycPr Cu(II)-Amine->Cu(III)-Amine-CycPr Transmetalation (+ (CycPr)B(OH)₂) Product R-N(H)CycPr Cu(III)-Amine-CycPr->Product Reductive Elimination Cu(I) Cu(I) Cu(III)-Amine-CycPr->Cu(I) Cu(I)->Cu(II) Oxidation (O₂)

Figure 2. Proposed catalytic cycle for the copper-catalyzed N-cyclopropylation.

  • Ligand Exchange: The amine substrate displaces a ligand on the Cu(II) catalyst.

  • Transmetalation: The cyclopropylboronic acid transfers the cyclopropyl group to the copper center, likely forming a Cu(III) intermediate. This step is a key difference from the Buchwald-Hartwig mechanism.

  • Reductive Elimination: The C-N bond is formed from the Cu(III) species, yielding the N-cyclopropylamine product and a Cu(I) species.

  • Oxidation: The Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, typically oxygen from the air, completing the catalytic cycle. [4]

Performance Comparison: A Data-Driven Perspective

Buchwald-Hartwig: High Activity at a Cost

This methodology excels in coupling challenging aryl chlorides and offers a broad substrate scope with respect to the aromatic partner. The use of highly active, air-stable palladium precatalysts has made this reaction more user-friendly. [3] Table 1: Representative Data for Buchwald-Hartwig N-Cyclopropylation of Aryl Chlorides [5]

Aryl Chloride Ligand Catalyst Loading (mol%) Base Temp (°C) Time (h) Yield (%)
4-chloro-N,N-dimethylaniline adYPhos 1 NaOtBu RT 16 95
1-chloro-4-methoxybenzene adYPhos 1 NaOtBu RT 16 92
2-chloropyridine adYPhos 1 NaOtBu RT 16 85

| 1-chloro-4-(trifluoromethyl)benzene | adYPhos | 1 | NaOtBu | RT | 16 | 98 |

Advantages:

  • High yields for a variety of electronically diverse aryl and heteroaryl chlorides. [5]* Often proceeds at room temperature.

  • Well-defined catalyst systems with predictable reactivity.

Limitations:

  • Requires strictly inert conditions (argon or nitrogen).

  • High cost of palladium and specialized phosphine ligands.

  • Requires strong bases, which may not be compatible with sensitive functional groups.

Copper-Catalysis: A Practical and Economical Alternative

Copper-catalyzed N-cyclopropylation, a variant of the Chan-Lam coupling, offers a cost-effective and operationally simpler alternative, often tolerant of air. [6] Table 2: Representative Data for Copper-Catalyzed N-Cyclopropylation of Amines [6]

Amine Cyclopropylating Agent Catalyst (mol%) Ligand (mol%) Base Temp (°C) Time (h) Yield (%)
Aniline Cyclopropylboronic acid Cu(OAc)₂ (100) 2,2'-bipyridine (100) Na₂CO₃ 80 12 90
4-methoxyaniline Cyclopropylboronic acid Cu(OAc)₂ (100) 2,2'-bipyridine (100) Na₂CO₃ 80 12 95
Benzylamine Cyclopropylboronic acid Cu(OAc)₂ (100) 2,2'-bipyridine (100) NaHCO₃ 80 12 85

| Morpholine | Cyclopropylboronic acid | Cu(OAc)₂ (100) | 2,2'-bipyridine (100) | NaHCO₃ | 80 | 12 | 75 |

Note: The original protocol often uses stoichiometric amounts of the copper salt and ligand.

Advantages:

  • Significantly lower cost due to the use of copper.

  • Operational simplicity; can often be run open to the atmosphere. [6]* Uses milder bases, increasing functional group tolerance.

Limitations:

  • Often requires higher temperatures and longer reaction times.

  • Stoichiometric amounts of copper and ligand are sometimes necessary, which can complicate purification.

  • The substrate scope for aryl halides is more limited compared to the Buchwald-Hartwig reaction.

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be optimized for specific substrates.

Protocol for Buchwald-Hartwig N-Cyclopropylation

This procedure is adapted from a reported method for the monoarylation of cyclopropylamine. [5] Workflow:

Buchwald_Protocol start Start reagents To an oven-dried Schlenk tube, add Pd precatalyst, ligand, and NaOtBu. start->reagents inert Evacuate and backfill with Argon (3x). reagents->inert add_reagents Add aryl chloride, solvent (e.g., Toluene), and cyclopropylamine. inert->add_reagents react Stir at room temperature for 16-24 hours. add_reagents->react quench Quench with saturated aqueous NH₄Cl. react->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract purify Dry, concentrate, and purify by column chromatography. extract->purify end End Product purify->end

Figure 3. Experimental workflow for Buchwald-Hartwig N-cyclopropylation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., [(adYPhos)Pd(cinnamyl)Cl], 1 mol%), the ligand (if not using a precatalyst), and sodium tert-butoxide (1.2 equiv).

  • Inerting: Seal the Schlenk tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add the aryl chloride (1.0 equiv), anhydrous toluene, and cyclopropylamine (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for Copper-Catalyzed N-Cyclopropylation

This procedure is based on a reported method for the N-cyclopropylation of anilines and amines. [6] Workflow:

Copper_Protocol start Start reagents To a flask, add amine, cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine, and Na₂CO₃. start->reagents solvent Add solvent (e.g., DCE) and stir. reagents->solvent react Heat the mixture at 80 °C under an air atmosphere for 12 hours. solvent->react cool Cool to room temperature and filter. react->cool concentrate Concentrate the filtrate under reduced pressure. cool->concentrate purify Purify the residue by column chromatography. concentrate->purify end End Product purify->end

Figure 4. Experimental workflow for Copper-Catalyzed N-cyclopropylation.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add the amine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), copper(II) acetate (1.0 equiv), 2,2'-bipyridine (1.0 equiv), and sodium carbonate (2.0 equiv).

  • Solvent Addition: Add dichloroethane as the solvent.

  • Reaction: Stir the mixture at 80 °C under an air atmosphere (using a condenser open to the air) for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between Buchwald-Hartwig and copper-catalyzed N-cyclopropylation is not a matter of one being universally superior, but rather a strategic decision based on the specific needs of the synthesis.

  • For coupling with aryl or heteroaryl chlorides, especially those that are electron-rich or sterically hindered, the Buchwald-Hartwig amination is the method of choice. Its high reactivity and well-understood catalytic system provide a reliable, albeit more expensive, route. It is particularly well-suited for late-stage functionalization where predictability and high yields are paramount.

  • For cost-sensitive applications, large-scale synthesis, and when coupling with anilines or aliphatic amines where the aromatic partner is not a halide, the copper-catalyzed Chan-Lam reaction is an excellent alternative. Its operational simplicity, tolerance to air, and use of inexpensive reagents make it highly attractive. The milder basic conditions can also be an advantage for substrates with base-labile functional groups.

Ultimately, the optimal method will depend on a careful evaluation of substrate compatibility, cost considerations, and the desired scale of the reaction. It is recommended that researchers screen both methodologies on a small scale to determine the most effective conditions for their specific application.

References

  • Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • DeRosa, J., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(7), 3417-3425. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395. [Link]

  • Omar-Amrani, R., et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. The Journal of Organic Chemistry, 81(7), 2936-2947. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Tsuritani, T., et al. (2015). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 80(15), 7845-7852. [Link]

Sources

A Comparative Guide to the Synthesis of 3-bromo-N-cyclopropyl-2-methylaniline: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of N-arylamines is a cornerstone of molecular construction. Among these, 3-bromo-N-cyclopropyl-2-methylaniline stands as a key intermediate, its structural motifs offering versatile handles for further functionalization. This guide provides an in-depth analysis of the reaction kinetics for the synthesis of this target molecule, offering a comparative study of the two primary catalytic approaches: the Buchwald-Hartwig amination and the Ullmann condensation. By understanding the underlying kinetics, researchers can optimize reaction conditions to achieve higher yields, purity, and efficiency.

Introduction: The Significance of N-Aryl Amines and Kinetic Control

N-aryl amines are prevalent scaffolds in a vast array of biologically active compounds and functional materials. The precise and efficient construction of the C-N bond is therefore of paramount importance. The synthesis of 3-bromo-N-cyclopropyl-2-methylaniline presents a specific challenge due to the potential for side reactions and the need for selective coupling. A thorough understanding of the reaction kinetics—the study of reaction rates and mechanisms—provides the foundational knowledge for rational process development and scale-up. This guide will dissect the kinetic profiles of the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation for the synthesis of this target molecule, providing the reader with the insights necessary to make informed decisions in their synthetic endeavors.

Methodologies for Synthesis: A Head-to-Head Comparison

The two most prominent methods for the N-arylation of amines are the Buchwald-Hartwig amination and the Ullmann condensation. While both can, in principle, yield the desired 3-bromo-N-cyclopropyl-2-methylaniline, they operate under different catalytic cycles and exhibit distinct kinetic behaviors.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination has revolutionized N-arylation chemistry due to its broad substrate scope and generally milder reaction conditions compared to traditional methods.[1] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Catalytic Cycle and Key Kinetic Steps:

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] Kinetic studies on similar aryl halide aminations suggest that the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step.[3]

Buchwald_Hartwig_Cycle

Expected Kinetic Profile for 3-bromo-N-cyclopropyl-2-methylaniline Synthesis:

Based on studies of similar systems, the rate law for the Buchwald-Hartwig synthesis of 3-bromo-N-cyclopropyl-2-methylaniline is expected to be:

Rate = k[Pd catalyst][3-bromo-2-methylaniline]

This first-order dependence on both the catalyst and the aryl bromide concentration is indicative of the oxidative addition being the turnover-limiting step. The concentration of cyclopropylamine and the base may not appear in the rate law if their involvement occurs after the rate-determining step. However, it is crucial to note that the nature of the ligand can significantly influence the reaction mechanism and, consequently, the rate law. Highly electron-donating and sterically bulky ligands, such as adYPhos, have been shown to be particularly effective for the N-arylation of cyclopropylamine, suggesting they facilitate the oxidative addition step.[3]

The Ullmann Condensation: The Classic Copper-Catalyzed Approach

The Ullmann condensation is a more traditional method for C-N bond formation, typically requiring higher reaction temperatures than the Buchwald-Hartwig reaction.[4] It utilizes a copper catalyst, often in the form of copper(I) salts, and a base.

Catalytic Cycle and Kinetic Considerations:

The mechanism of the Ullmann condensation is less definitively established than that of the Buchwald-Hartwig amination. One proposed pathway involves the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, which then undergoes reductive elimination.[4] Kinetic studies on Ullmann condensations have often shown a first-order dependence on the aryl halide and the copper catalyst.[5]

Ullmann_Condensation_Cycle

Comparative Performance and Kinetic Parameters:

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper-based (e.g., CuI, Cu₂O)
Ligand Phosphine-based (e.g., BINAP, XPhos, adYPhos)Often ligandless or with simple diamine ligands
Temperature Generally milder (RT to 120 °C)Typically higher (100 to 200 °C)
Base Strong, non-nucleophilic (e.g., NaOtBu, LHMDS)Often weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Substrate Scope Broad, good functional group toleranceMore limited, can be sensitive to sterics
Typical Yields Often high to excellentVariable, can be moderate to good
Kinetic Profile Often rate-limited by oxidative additionCan be complex, often first order in ArX and Cu

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction kinetics for the synthesis of 3-bromo-N-cyclopropyl-2-methylaniline, a series of experiments must be conducted where the concentration of each reactant is systematically varied while monitoring the reaction progress over time.

General Experimental Workflow

Experimental_Workflow

Protocol 1: Kinetic Analysis of Buchwald-Hartwig Amination via GC-MS

Materials:

  • 3-bromo-2-methylaniline

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • rac-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Dodecane (internal standard)

  • Argon gas

  • Schlenk flasks and standard glassware

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of 3-bromo-2-methylaniline, cyclopropylamine, and dodecane in anhydrous toluene of known concentrations.

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (e.g., 1 mol%), rac-BINAP (e.g., 1.5 mol%), and NaOtBu (e.g., 1.4 equivalents relative to the limiting reagent).

  • Solvent and Internal Standard Addition: Add a known volume of anhydrous toluene and the dodecane internal standard stock solution to the flask.

  • Temperature Equilibration: Place the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 100 °C) and allow it to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding a known volume of the 3-bromo-2-methylaniline stock solution via syringe. This will be the limiting reagent. Start the timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a cold solvent mixture (e.g., diethyl ether and water).

  • Analysis: Analyze the organic layer of the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Processing: Quantify the concentrations of the starting material and product by comparing their peak areas to that of the internal standard. Plot the concentration of 3-bromo-N-cyclopropyl-2-methylaniline versus time.

  • Determination of Reaction Orders: Repeat the experiment, systematically varying the initial concentrations of 3-bromo-2-methylaniline, cyclopropylamine, Pd(OAc)₂, and rac-BINAP one at a time, while keeping the others constant. Determine the initial rate for each experiment and use this data to deduce the reaction order with respect to each component.

Protocol 2: In-situ Monitoring of the Reaction using ¹H NMR Spectroscopy

For a more continuous and non-invasive monitoring approach, in-situ NMR spectroscopy can be employed.[6]

Materials:

  • As in Protocol 1, but using a deuterated solvent (e.g., toluene-d₈).

  • NMR tube with a sealable cap (e.g., J. Young valve).

Procedure:

  • Sample Preparation: In a glovebox, add the catalyst, ligand, base, and deuterated solvent to an NMR tube. Add the cyclopropylamine.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture at room temperature.

  • Reaction Initiation: Add a known amount of 3-bromo-2-methylaniline to the NMR tube, cap it securely, and quickly transfer it to the pre-heated NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate characteristic signals of the starting material and the product to determine their relative concentrations over time. This allows for the construction of a kinetic profile without the need for quenching and external analysis.

Purification and Characterization of 3-bromo-N-cyclopropyl-2-methylaniline

Following the completion of the reaction, the product must be isolated and purified.

Purification Protocol:

  • Workup: After cooling the reaction mixture to room temperature, quench it with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]

  • Crystallization: For further purification, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).[8]

Characterization:

The identity and purity of the synthesized 3-bromo-N-cyclopropyl-2-methylaniline should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[9]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Conclusion and Future Outlook

The synthesis of 3-bromo-N-cyclopropyl-2-methylaniline can be effectively achieved via both Buchwald-Hartwig amination and Ullmann condensation. A thorough kinetic analysis reveals that the palladium-catalyzed Buchwald-Hartwig reaction generally offers a more efficient and milder route, with the oxidative addition of the aryl bromide often being the rate-determining step. The choice of ligand is critical in modulating the reaction rate and yield. In contrast, the copper-catalyzed Ullmann condensation, while a viable alternative, typically requires more forcing conditions.

By applying the detailed experimental protocols for kinetic analysis provided in this guide, researchers can gain a deeper understanding of the reaction mechanism and systematically optimize conditions for the synthesis of this valuable intermediate. Future research in this area could focus on the development of even more active and robust catalyst systems, potentially operating at lower catalyst loadings and at room temperature, further enhancing the sustainability and cost-effectiveness of N-arylamine synthesis. The principles and methodologies outlined herein provide a solid foundation for such endeavors, empowering scientists to push the boundaries of modern organic synthesis.

References

  • Oestreich, M., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 85(15), 9655–9666. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−N, C(aryl)−O, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302–4320. [Link]

  • Hein, J. E., & Blackmond, D. G. (2012). In-situ infrared spectroscopy as a tool for monitoring reaction kinetics of homogeneous catalysis. Chimia, 66(4), 204-208. [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylaniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Reaction. Retrieved January 26, 2026, from [Link]

  • Reaxys. (n.d.). 3-bromo-N-cyclopropyl-2-methylaniline. Elsevier.
  • Science of Synthesis. (n.d.). Cross-Coupling Reactions. Thieme.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Chemical Science, 7(1), 18-26. [Link]

  • Wikipedia. (2023, December 14). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Wikipedia. (2023, October 29). Ullmann condensation. In Wikipedia. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(22), 6043–6048. [Link]

  • Laurence, C., & Gal, J.-F. (2010).
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Jutand, A. (2007). The key role of the nature of the palladium(0) complex in the catalytic cycle of the Heck reaction. Pure and Applied Chemistry, 79(10), 1729-1741. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for C−N Bond-Forming Reductive Elimination from Palladium(II) Amido Complexes. Journal of the American Chemical Society, 129(39), 11821–11832. [Link]

  • Keister, J. B., & Shapley, J. R. (1997).
  • Weingarten, H. (1966). The Ullmann Condensation. I. The Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry, 31(11), 3624–3626. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 3-bromo-N-cyclopropyl-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. The compound 3-bromo-N-cyclopropyl-2-methylaniline, a substituted aniline, represents a class of molecules pivotal in medicinal chemistry. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical.

Hazard Assessment and Risk Mitigation: A Proactive Stance

Before any work with 3-bromo-N-cyclopropyl-2-methylaniline commences, a thorough risk assessment is mandatory. This involves not just understanding the potential hazards of the chemical itself but also considering the specifics of the planned experiment, including quantities, concentrations, and potential for aerosolization.

Known Hazards of Structurally Similar Anilines:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][6]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Organ Toxicity: Potential for specific target organ toxicity with repeated exposure, particularly affecting the blood and hematopoietic system.[4][7]

Based on these known risks, a multi-layered approach to personal protective equipment (PPE) is essential. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken. For all work involving 3-bromo-N-cyclopropyl-2-methylaniline, the following PPE is considered the minimum requirement.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Aromatic amines can be absorbed through the skin.[5] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected. Always check for glove integrity before use.
Eye and Face Protection Chemical Safety Goggles and a Face ShieldProtects against splashes and aerosols. A face shield should be used in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[8]
Body Protection Chemical-Resistant Laboratory CoatA lab coat made of a material resistant to chemical permeation is crucial to protect against skin contact from spills.
Respiratory Protection NIOSH-approved Respirator (if vapors are present)While routine handling in a certified chemical fume hood should prevent inhalation, a respirator may be necessary for spill cleanup or if engineering controls are not sufficient.[9][10]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing the risk of exposure during the handling of 3-bromo-N-cyclopropyl-2-methylaniline. The following procedural steps should be incorporated into your standard operating procedures (SOPs).

Preparation and Weighing
  • Designated Work Area: All handling of 3-bromo-N-cyclopropyl-2-methylaniline should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Pre-use Inspection of PPE: Before entering the designated area, thoroughly inspect all PPE for any signs of damage or degradation.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

In-Use Procedures
  • Solution Preparation: When preparing solutions, add the solid 3-bromo-N-cyclopropyl-2-methylaniline to the solvent slowly to avoid splashing.

  • Reaction Setup: Ensure all glassware is properly secured and that any reactions are conducted in a well-ventilated fume hood.

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Avoid Contact: Prevent contact with skin and eyes.[11]

  • Contamination Control: Be mindful of potential cross-contamination. Do not touch door handles, keyboards, or other surfaces with gloved hands.

Post-Use and Decontamination
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat, face shield, goggles, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if there was no known contact with the chemical.[1][3]

Disposal Plan: Responsible Stewardship

Proper disposal of 3-bromo-N-cyclopropyl-2-methylaniline and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated aromatic amine, it must be treated as hazardous waste.[5][12]

Waste Segregation and Disposal Workflow

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Solid Waste (Contaminated Weigh Boats, Gloves, etc.) C Labeled, Sealed Halogenated Solid Waste Container A->C B Liquid Waste (Unused Solutions, Reaction Quench) D Labeled, Sealed Halogenated Liquid Waste Container B->D E Institutional Hazardous Waste Pickup C->E D->E F Incineration at a Regulated Hazardous Waste Facility E->F

Caption: Workflow for the safe disposal of 3-bromo-N-cyclopropyl-2-methylaniline waste.

Key Disposal Steps:

  • Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid halogenated waste.[12][13]

  • Labeling: The waste container label must include "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office for incineration at a licensed hazardous waste facility.[1][3][12] Do not dispose of this chemical down the drain. [13]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][2]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.
Large Spill Evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these principles and procedures, you can effectively mitigate the risks associated with handling 3-bromo-N-cyclopropyl-2-methylaniline, ensuring a safe and productive research environment.

References

  • 3 - SAFETY DATA SHEET. (n.d.).
  • 3-Bromo-2-methylaniline - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2024, April 29).
  • 3-BROMO-N-METHYLANILINE - Safety Data Sheet - ChemicalBook. (2025, July 19).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (n.d.).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1* Affiliations - ChemRxiv. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 8).
  • hazardous waste segregation. (n.d.).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
  • 7.2 Organic Solvents - Cornell EHS. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-cyclopropyl-2-methylaniline
Reactant of Route 2
Reactant of Route 2
3-bromo-N-cyclopropyl-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.